Methanesulfinic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methanesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFVTBPCXGIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20277-69-4 (hydrochloride salt) | |
| Record name | Methanesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50170227, DTXSID80902396 | |
| Record name | Methanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-73-0 | |
| Record name | Methanesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Methanesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinic acid (CH₄O₂S), a member of the organosulfur compound family, is the simplest of the sulfinic acids.[1][2] Its structural and bonding characteristics are fundamental to understanding its reactivity and potential applications, particularly as a reactive intermediate in atmospheric chemistry and various synthetic methodologies. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of this compound, supported by experimental data and detailed methodologies.
Molecular Structure and Bonding
The molecular formula of this compound is CH₄O₂S, with a molecular weight of 80.106 g/mol .[3] Its chemical structure consists of a methyl group (-CH₃) and a hydroxyl group (-OH) attached to a central sulfur atom, which is also double-bonded to an oxygen atom.
Molecular Geometry
X-ray crystallographic studies have revealed that the configuration about the sulfur atom in this compound is pyramidal. This geometry arises from the presence of a lone pair of electrons on the sulfur atom, in addition to the three bonding pairs (with carbon, the hydroxyl oxygen, and the double-bonded oxygen).
Bonding and Bond Parameters
The bonding in this compound involves a combination of covalent single and double bonds. The key bond lengths, as determined by X-ray crystallography, are summarized in the table below. The molecule is characterized by two different sulfur-oxygen bond lengths, reflecting the distinction between the S-O single bond of the hydroxyl group and the S=O double bond.
Table 1: Bond Lengths in this compound
| Bond | Bond Length (Å) |
| S-C | 1.786 |
| S-O | 1.604 |
| S=O | 1.502 |
Data sourced from crystallographic studies.
The molecule also exhibits significant hydrogen bonding between the hydroxyl group of one molecule and an oxygen atom of a neighboring molecule in the solid state. This intermolecular interaction plays a crucial role in the crystal packing and physical properties of the acid.
Spectroscopic Properties
Spectroscopic analysis provides further insight into the structure and bonding of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A predicted ¹H NMR spectrum in D₂O shows a singlet for the methyl protons.[4] The chemical shift of these protons is influenced by the electronegativity of the adjacent sulfinyl group.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in this compound. While detailed experimental spectra for this compound are not widely available, the characteristic vibrational modes can be predicted based on its structure. Key expected vibrational frequencies include:
-
O-H stretching: A broad band characteristic of a hydroxyl group involved in hydrogen bonding.
-
C-H stretching: Signals corresponding to the methyl group.
-
S=O stretching: A strong absorption band indicative of the sulfinyl double bond.
-
S-O stretching: A band corresponding to the single bond between sulfur and the hydroxyl oxygen.
-
S-C stretching: A vibration associated with the sulfur-carbon bond.
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis, purification, and characterization of this compound.
Synthesis and Purification
A representative synthesis of a sulfinic acid involves the controlled oxidation of a corresponding thiol. For this compound, this would involve the oxidation of methanethiol.
Protocol for a Generic Sulfinic Acid Synthesis:
-
Dissolution of Thiol: Dissolve the starting thiol (e.g., methanethiol) in an inert, volatile solvent at a low temperature.
-
Preparation of Oxidizing Agent: Separately, dissolve a weak oxidizing agent in an inert, volatile solvent.
-
Controlled Oxidation: Slowly add the oxidizing agent solution to the thiol solution while maintaining a low temperature to prevent over-oxidation to the sulfonic acid.
-
Removal of Byproducts: After the reaction is complete, remove any solid byproducts by filtration.
-
Solvent Removal: Remove the solvent under a stream of inert gas at room temperature to isolate the sulfinic acid.
Purification can be achieved by recrystallization from an appropriate solvent system.
X-ray Crystallography
The determination of the crystal structure of this compound involves the following general steps:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality from a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map.
-
Structure Refinement: Build an atomic model into the electron density map and refine the atomic coordinates and displacement parameters to achieve the best fit with the experimental data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Transfer the solution to a high-quality NMR tube.
-
Ensure the solution is homogeneous.
Data Acquisition (¹H NMR):
-
Instrument: A high-field NMR spectrometer.
-
Pulse Program: A standard single-pulse sequence.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift using the residual solvent peak or an internal standard.
Visualizations
The following diagrams illustrate the molecular structure and a general experimental workflow for the structural determination of this compound.
References
Theoretical Insights into the Reactivity of Methanesulfinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinic acid (CH₃S(O)OH, MSIA) is a pivotal intermediate in atmospheric sulfur chemistry and biological systems. As a product of dimethyl sulfoxide (DMSO) oxidation, its subsequent reactions play a crucial role in processes ranging from atmospheric aerosol formation to cellular redox signaling. Understanding the theoretical underpinnings of MSIA's reactivity is paramount for accurately modeling these complex systems and for the rational design of therapeutic agents that may interact with sulfinic acid moieties. This technical guide provides an in-depth analysis of the theoretical studies on this compound reactivity, focusing on its oxidation pathways, reaction kinetics, and the computational methodologies employed to elucidate these mechanisms.
Core Reactivity: Oxidation by Hydroxyl Radical and Ozone
Theoretical studies have predominantly focused on the gas-phase oxidation of this compound by two of the most significant atmospheric oxidants: the hydroxyl radical (•OH) and ozone (O₃). These reactions are critical in determining the atmospheric fate of MSIA and its conversion to the more stable methanesulfonic acid (MSA).
Reaction with Hydroxyl Radical (•OH)
The reaction between this compound and the hydroxyl radical is a key atmospheric process. Theoretical investigations have revealed multiple reaction channels, with the primary products being the methanesulfonyl radical (CH₃S(O)₂) and sulfurous acid (H₂SO₃).[1] The formation of the methanesulfonyl radical can proceed directly or via an intermediate adduct, which then eliminates a water molecule.[1]
Experimental techniques such as pulse radiolysis have been employed to study this reaction, confirming the formation of the methanesulfonyl radical, which exhibits an absorption maximum at 330 nm.[2]
Reaction with Ozone (O₃)
Quantum chemical calculations have been used to investigate the oxidation of MSIA by ozone.[3][4][5][6] These studies have identified multiple reaction pathways, with the most favorable one having a significant energy barrier.[3][4][5][6] Kinetic analyses based on these theoretical calculations indicate that the oxidation of MSIA by ozone is considerably slower, by 8 to 11 orders of magnitude, than its reaction with the hydroxyl radical in the gas phase under typical atmospheric conditions (220–298 K).[3] This suggests that the reaction with ozone is of minor importance in the gas-phase degradation of MSIA compared to the •OH-initiated oxidation.[3][4][5]
Quantitative Data on Reactivity
The following tables summarize key quantitative data obtained from theoretical and experimental studies on the reactivity of this compound.
| Reactant | Rate Constant (k) | Temperature (K) | Method | Reference |
| •OH | 5.3 × 10⁹ dm³ mol⁻¹ s⁻¹ | Room Temperature | Pulse Radiolysis | [2] |
| O₃ | 2 × 10⁶ dm³ mol⁻¹ s⁻¹ | Room Temperature | Experimental | [2] |
| Property | Value | Method | Reference |
| Enthalpy of Formation (ΔHf) of MSIA | –337.2 kJ mol⁻¹ | CCSD(T)/CBS | [7] |
| Enthalpy of Formation (ΔHf) of MSA | –566.2 kJ mol⁻¹ | CCSD(T)/CBS | [7] |
| Highest Energy Barrier (MSIA + O₃) | 13.02 kcal mol⁻¹ | Quantum Chemical Calculation | [3][4][5][6] |
Experimental and Computational Methodologies
A variety of experimental and computational techniques have been instrumental in advancing our understanding of this compound reactivity.
Experimental Protocols
-
Pulse Radiolysis: This technique is used to generate hydroxyl radicals in solution and monitor their subsequent reactions with this compound in real-time.[2] In a typical setup, an aqueous solution of MSIA saturated with N₂O is irradiated with a short pulse of high-energy electrons. This generates •OH radicals, and the transient species formed, such as the methanesulfonyl radical, are detected using time-resolved UV-Vis absorption spectroscopy.[2]
-
Flow Tube Reactors: Gas-phase reactions of MSIA with oxidants like •OH and O₃ are often studied in flow tube reactors coupled to sensitive detection methods like chemical ionization mass spectrometry (CIMS).[4] This setup allows for the precise control of reactant concentrations and reaction times, enabling the determination of reaction rate constants under atmospheric conditions.
-
Bubble Column Reactors: For studying aqueous-phase reactions, bubble column reactors are utilized.[8] In these experiments, a gas containing the oxidant (e.g., ozone) is bubbled through an aqueous solution of this compound and a reference compound with a known reaction rate. By monitoring the relative decay of MSIA and the reference compound, the rate constant for the aqueous-phase reaction can be determined.[8]
Computational Methodologies
-
Quantum Chemical Calculations: These are the cornerstone of theoretical studies on MSIA reactivity. Methods like Density Functional Theory (DFT) and high-level ab initio methods such as Coupled-Cluster with Single and Double and Perturbative Triple Excitations (CCSD(T)) are employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies.[7] These calculations provide insights into reaction mechanisms and allow for the determination of key energetic parameters like activation barriers and reaction enthalpies.[3][4][5][7]
-
Variational Transition-State Theory (VTST): This theoretical framework is used to calculate reaction rate constants from the potential energy surface obtained from quantum chemical calculations.[1] VTST provides a more accurate description of the reaction rate compared to conventional transition-state theory, especially for reactions with low or no energy barriers.
Signaling Pathways and Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows related to the theoretical studies of this compound reactivity.
Caption: Oxidation pathways of this compound by hydroxyl radical and ozone.
Caption: Experimental workflow for pulse radiolysis studies of MSIA reactivity.
Caption: Logical workflow for computational studies of MSIA reactivity.
Conclusion
Theoretical studies, in conjunction with experimental validation, have provided a detailed picture of this compound's reactivity, particularly its atmospheric oxidation. The reaction with the hydroxyl radical is established as the dominant gas-phase loss process, leading to the formation of the methanesulfonyl radical and methanesulfonic acid. In contrast, the gas-phase reaction with ozone is significantly slower. The quantitative data and mechanistic insights derived from these theoretical investigations are crucial for refining atmospheric models and for understanding the role of sulfinic acids in biological contexts. Continued advancements in computational methodologies will undoubtedly lead to an even more profound understanding of the complex chemistry of this important sulfur-containing species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. OH-Radical-induced oxidation of this compound. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the oxidation mechanism of this compound by ozone in the atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the oxidation mechanism of this compound by ozone in the atmosphere [ouci.dntb.gov.ua]
- 5. Understanding the oxidation mechanism of this compound by ozone in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. AGU23 [agu.confex.com]
Methanesulfinic Acid (CAS 17696-73-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanesulfinic acid (CH₄O₂S), with CAS number 17696-73-0, is a reactive organosulfur compound belonging to the sulfinic acid class.[1][2] While it is a key intermediate in atmospheric sulfur chemistry, its utility in synthetic organic chemistry and potential relevance in biological systems are of increasing interest to the scientific community. This technical guide provides an in-depth overview of the properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to pharmaceutical research and development. This document consolidates quantitative data, details experimental methodologies, and presents visual representations of key chemical processes.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by a methyl group attached to a sulfinic acid functional group, which imparts it with notable reactivity.[1] The compound is soluble in water and polar organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17696-73-0 | [1][3] |
| Molecular Formula | CH₄O₂S | [1][3] |
| Molecular Weight | 80.11 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| pKa | ~1.5 - 2.5 | [1] |
| Melting Point | 40-42 °C (in sealed tube) | [4] |
| InChI | InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) | [1][3] |
| SMILES | CS(=O)O | [1][3] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques. A summary of available spectral data is provided in Table 2.
Table 2: Spectral Data for this compound
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| Mass Spectrometry (MS) | Prominent parent peak at m/e 80, confirming the molecular weight. | [4] |
| ¹³C NMR Spectroscopy | A single resonance for the methyl carbon. | [3] |
| ¹H NMR Spectroscopy | A singlet for the methyl protons. A predicted spectrum in D₂O is available. | [5] |
| Infrared (IR) Spectroscopy | Characteristic peaks for S=O, S-OH, and C-S stretching vibrations. | [6][7][8][9] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the oxidation of sulfur-containing precursors or the hydrolysis of sulfinyl chlorides.
Oxidation of Dimethyl Disulfide
One common industrial method for producing methanesulfonic acid involves the oxidation of dimethyl disulfide.[10][11][12] This process can be adapted to yield this compound under controlled conditions.
Experimental Protocol: Oxidation of Dimethyl Disulfide (General Procedure)
-
Dimethyl disulfide is subjected to oxidation using an oxidizing agent such as nitric acid or hydrogen peroxide.[11]
-
The reaction conditions, including temperature and concentration of the oxidizing agent, are carefully controlled to favor the formation of this compound over the more highly oxidized methanesulfonic acid.
-
The reaction mixture is then worked up to isolate the this compound. This may involve neutralization, extraction, and purification by distillation under reduced pressure.
Reaction of Sulfite Ions with Dimethyl Sulfate
A patented process describes the preparation of methanesulfonic acid by reacting sulfite ions with dimethyl sulfate, which proceeds through a methanesulfinate intermediate.[13][14]
Experimental Protocol: Reaction of Sodium Sulfite with Dimethyl Sulfate [14]
-
A solution of sodium sulfite in water is heated to 90-100 °C.[14]
-
Dimethyl sulfate is added dropwise to the heated solution over a period of 30 minutes.[14]
-
The reaction mixture is stirred at 90-100 °C for 4 hours, maintaining a pH above 6.0 by the addition of a 20% sodium sulfite solution if necessary.[14]
-
To liberate the this compound, a strong acid such as sulfuric acid is added to the reaction mixture.[14]
-
The product is then isolated by careful distillation under reduced pressure.[14]
Caption: Synthesis of this compound from sulfite ions and dimethyl sulfate.
Chemical Reactivity and Key Reactions
This compound exhibits reactivity characteristic of sulfinic acids, including acting as a reducing agent and participating in nucleophilic substitution reactions.[1]
Oxidation to Methanesulfonic Acid
This compound is readily oxidized to the more stable methanesulfonic acid. This is a key reaction in both atmospheric chemistry and synthetic processes. The oxidation can be initiated by hydroxyl radicals, a process that has been studied in detail.[15][16]
The reaction with hydroxyl radicals can proceed via an adduct, which then eliminates water to form the methanesulfonyl radical (CH₃SO₂•).[16] This radical can then be further oxidized or can disproportionate.[15] In the presence of dioxygen, a chain reaction can occur, leading to the formation of methanesulfonic acid.[15]
References
- 1. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0254519) [hmdb.ca]
- 3. This compound | CH4O2S | CID 87251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. hmdb.ca [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 11. Methanesulfonic acid | 75-75-2 [chemicalbook.com]
- 12. US6207025B1 - Preparation of methane sulfonic acid - Google Patents [patents.google.com]
- 13. CN1810780A - Methylsulfonic acid preparing process - Google Patents [patents.google.com]
- 14. US6060621A - Process for the preparation of methanesulfonic acid - Google Patents [patents.google.com]
- 15. OH-Radical-induced oxidation of this compound. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Isolation of Methanesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for synthesizing and isolating methanesulfinic acid (CH₃SO₂H), a valuable intermediate in organic synthesis. Detailed experimental protocols, quantitative data, and characterization information are presented to assist researchers in the successful preparation of this compound.
Introduction
This compound is an organosulfur compound that serves as a versatile reagent in various chemical transformations. Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates reliable and well-documented methods for its preparation and purification. This document outlines two principal synthetic routes: the reduction of methanesulfonyl chloride and the reaction of a Grignard reagent with sulfur dioxide.
Synthetic Pathways
Two primary pathways for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Reduction of Methanesulfonyl Chloride
This widely used method involves a two-step process: the reduction of methanesulfonyl chloride to its corresponding sodium salt, sodium methanesulfinate, followed by acidification to yield this compound.
Workflow for the Reduction of Methanesulfonyl Chloride:
The Discovery and History of Methanesulfinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinic acid (CH₃SO₂H), a simple organosulfur compound, holds a unique position in the landscape of chemical and biological sciences. Though structurally unassuming, its history is intertwined with the development of organic sulfur chemistry, and its modern applications extend from a biomarker of oxidative stress to a key intermediate in atmospheric chemistry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of this compound, tailored for a scientific audience.
Discovery and Historical Context
While salts and derivatives of this compound were known to chemists for some time, the free acid itself remained elusive in its isolated, pure form until the mid-20th century. Early research in organosulfur chemistry laid the groundwork for its eventual characterization.
A pivotal moment in the history of this compound came in 1967, when Fred Wudl, David A. Lightner, and Donald J. Cram at the University of California, Los Angeles, reported the first isolation of this compound in its crystalline form. They described it as a crystalline solid with a melting point of 40-42°C (in a sealed tube). This was a significant achievement, as lower molecular weight aliphatic sulfinic acids were previously known only as unstable, viscous oils.
The isolation of this compound allowed for its definitive characterization and opened the door to a more thorough investigation of its chemical and physical properties.
Synthesis of this compound
The synthesis of this compound has evolved, with early methods relying on the hydrolysis of its corresponding acid chloride. Modern synthetic approaches often involve the reduction of methanesulfonyl chloride or the oxidation of methyl mercaptan.
Preparation from Methanesulfonyl Chloride
A convenient and historically significant method for preparing this compound is through the hydrolysis of methanesulfinyl chloride (CH₃SOCl). The precursor, methanesulfinyl chloride, can be synthesized from methyl disulfide.
Experimental Protocol: Synthesis of Methanesulfinyl Chloride (Adapted from Organic Syntheses)
This procedure details the preparation of the immediate precursor to this compound.
-
Reaction Setup: A 250-ml., three-necked, round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube extending to within 1 cm. of the bottom of the reaction mixture but not below its surface, a gas outlet tube connected to a calcium chloride tube, and a low-temperature thermometer.
-
Reagents: Charge the flask with 23.55 g. (0.25 mole) of freshly distilled methyl disulfide and 51.05 g. (0.5 mole) of acetic anhydride.
-
Cooling: Partially immerse the reaction flask in a bath of acetone cooled by dry ice until the internal temperature reaches 0° to -10°C.
-
Chlorination: Introduce chlorine gas through the gas inlet tube at a rate that maintains the temperature between 0° and -10°C. The reaction is complete when the solution turns a distinct yellow-green, indicating an excess of chlorine.
-
Work-up: Attach the flask to a vacuum distillation apparatus. Gradually decrease the pressure without heating to remove excess chlorine and acetyl chloride.
-
Distillation: Once the volatile components are removed, gradually apply heat. Methanesulfinyl chloride distills at 47–48°C (15 mm Hg) as a nearly colorless liquid.
Hydrolysis to this compound:
The subsequent hydrolysis of methanesulfinyl chloride to this compound is a straightforward process.
-
Reaction: Carefully add the freshly distilled methanesulfinyl chloride to ice-cold water with vigorous stirring. The hydrolysis is rapid.
-
Isolation: The resulting aqueous solution of this compound can be used directly or the acid can be isolated by careful removal of water under reduced pressure at low temperature to prevent decomposition. For obtaining the crystalline form, further purification techniques such as recrystallization from a suitable solvent system at low temperatures would be employed.
Synthesis of the Precursor: Methanesulfonyl Chloride from Methane
A modern approach to the precursor, methanesulfonyl chloride (CH₃SO₂Cl), involves the direct conversion of methane.
Experimental Protocol: Synthesis of Methanesulfonyl Chloride from Methane
This method provides a pathway from a simple feedstock to a key intermediate.
-
Reactor Setup: A 100 mL glass-lined, high-pressure Parr autoclave reactor is charged with 0.4 mmol of a free radical initiator, 7.4 mmol of sulfuryl chloride (SO₂Cl₂), and 3 mL of 100% sulfuric acid.
-
Inerting: Nitrogen gas is bubbled through the reactor to remove air.
-
Reaction Conditions: The reactor is pressurized with 700 psig of methane and heated to 60°C with stirring for 12 hours.
-
Product Collection: After cooling and venting the reactor, the liquid reaction mixture is collected. Methanesulfonyl chloride is the primary liquid-phase product and can be isolated by distillation.[1][2][3]
Physical and Chemical Properties
This compound is a relatively mild acid, especially when compared to its sulfonic acid counterpart. Its properties have been determined through both experimental measurements and theoretical calculations.
| Property | Value | Source |
| Molecular Formula | CH₄O₂S | PubChem[4] |
| Molecular Weight | 80.11 g/mol | PubChem[4] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | CymitQuimica[5] |
| Melting Point | 40-42 °C (in sealed tube) | Wudl, Lightner, and Cram, 1967 |
| pKa | ~1.5 - 2.5 | CymitQuimica[5] |
| Enthalpy of Formation (ΔHf) | -337.2 kJ mol⁻¹ (calculated average for two conformers) | Theoretical Study |
Role in Biological Systems and as a Biomarker
This compound is not considered a naturally occurring metabolite in humans but rather a component of the exposome, indicating exposure to certain chemical processes.[6] Its primary significance in a biological context arises from its formation as a stable product of the reaction between dimethyl sulfoxide (DMSO) and the highly reactive hydroxyl radical (•OH).
This reaction has been harnessed to develop a method for detecting and quantifying hydroxyl radical production in biological systems, a key event in oxidative stress and various pathological processes.
Detection of Hydroxyl Radicals
The formation of this compound from DMSO provides a basis for a colorimetric assay to measure hydroxyl radical activity.
Experimental Protocol: Colorimetric Assay for this compound in Biological Samples
This protocol outlines a method to quantify this compound, often as an indicator of hydroxyl radical formation.
-
Sample Preparation: An aqueous sample (1.0 ml) expected to contain 10 to 300 μM of sulfinate is mixed with 1.0 ml of 2 M sulfuric acid.
-
Extraction: 8 ml of butanol (previously saturated with 1 M sulfuric acid) is added, and the mixture is vortexed for 30 seconds. The upper butanol phase is transferred to a new tube containing 4.0 ml of sodium acetate buffer (pH 4.5) and mixed. The phases are allowed to separate.
-
Color Reaction: The lower aqueous phase is transferred to a third tube containing 2.0 ml of 0.015 M Fast Blue BB salt solution (freshly prepared and kept in the dark). The mixture is incubated for 10 minutes at room temperature in the dark.
-
Extraction of Colored Product: 3.0 ml of a toluene/butanol mixture is added and vortexed for 60 seconds.
-
Quantification: The absorbance of the organic phase is measured spectrophotometrically to determine the concentration of the diazosulfone derivative, which is proportional to the initial this compound concentration.
Cysteine Sulfinic Acids in Redox Signaling
While this compound itself is not a direct signaling molecule, the sulfinic acid moiety on cysteine residues within proteins is a crucial post-translational modification in redox signaling pathways.[7][8] The oxidation of a cysteine thiol (Cys-SH) by reactive oxygen species (ROS) can lead to the formation of a sulfenic acid (Cys-SOH), which can be further oxidized to a sulfinic acid (Cys-SO₂H).[7] This modification can alter the protein's function, acting as a molecular switch in response to cellular redox state.
Atmospheric Chemistry
This compound is a key intermediate in the atmospheric oxidation of dimethyl sulfide (DMS), the most abundant biological sulfur compound released into the atmosphere. The oxidation of DMS by hydroxyl radicals leads to the formation of this compound, which is subsequently oxidized to methanesulfonic acid (MSA). This process is a significant contributor to aerosol formation and has implications for climate modeling.
Conclusion
From its initial isolation as a crystalline solid to its current relevance in atmospheric science and as a biomarker for oxidative stress, this compound has proven to be a molecule of considerable scientific interest. While its direct role in drug development is primarily as a tool for studying oxidative processes, the broader family of sulfinic acids, particularly as post-translational modifications on cysteine residues, is of great importance in understanding cellular signaling pathways. This guide has provided a comprehensive overview of the discovery, synthesis, and multifaceted roles of this compound, offering a valuable resource for researchers in chemistry, biology, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound | CH4O2S | CID 87251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]
- 6. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine thiol sulfinic acid in plant stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Acidity and pKa of Methanesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and associated pKa values of methanesulfinic acid (CH₄O₂S). It includes a compilation of reported pKa data, detailed experimental protocols for its determination, and visualizations of key chemical and procedural concepts to support advanced research and development activities.
Introduction to this compound
This compound is an organosulfur compound belonging to the sulfinic acid class, characterized by the general structure R-S(=O)OH.[1] It is the simplest aliphatic sulfinic acid, with a methyl group attached to the sulfinic acid moiety.[2] This compound presents as a colorless to pale yellow liquid and is soluble in water and polar organic solvents.[2] Though salts and derivatives of this compound have been known for some time, the acid itself was first isolated in crystalline form more recently and is noted for its tendency to decompose at room temperature. It is stable for longer periods when stored at low temperatures (e.g., -10 to -15°C) under an inert atmosphere.
Acidity and pKa Values
The acidity of a compound is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, the pKa. A lower pKa value indicates a stronger acid. This compound is considered a moderately strong organic acid. Its acidity is significantly greater than that of corresponding thiols but less than that of the more highly oxidized methanesulfonic acid.
The reported pKa values for this compound vary slightly across different sources, with most values being computationally predicted or cited within a typical range for this class of compound. For comparative context, the pKa of methanesulfonic acid is also included.
| Compound | Formula | pKa Value(s) | Source Type | Reference(s) |
| This compound | CH₃S(=O)OH | ~ 1.5 to 2.5 | Typical Range | [2] |
| 2.0 | Computational | [1] | ||
| Methanesulfonic Acid | CH₃SO₃H | -1.9 | Experimental | [3][4] |
The acidity of this compound is defined by its equilibrium dissociation in water, where it donates a proton (H⁺) to form the methanesulfinate anion.
Experimental Determination of pKa
The pKa of an acidic compound can be determined through various analytical methods. Potentiometric titration is a fundamental and widely used technique that is well-suited for sulfinic acids. Other common methods include UV-Vis spectroscopy, capillary electrophoresis, and NMR spectroscopy.[5]
This protocol outlines the determination of the pKa of this compound by titrating it with a standardized strong base and monitoring the solution's pH.
A. Materials and Reagents:
-
Crystalline this compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Degassed, deionized water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Volumetric flasks and pipettes
-
Inert gas (Nitrogen or Argon)
B. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.08 g (1 mmol) of crystalline this compound. Due to its instability, perform this step quickly.
-
Immediately dissolve the acid in approximately 50 mL of degassed, deionized water in a 100 mL beaker. A literature example used sample concentrations ranging from 0.0720 to 0.1544 g per 30.0 mL of water.[6]
-
Place a magnetic stir bar in the beaker.
-
-
Titration Setup:
-
Rinse the burette with the standardized 0.1 M NaOH solution and then fill it. Record the initial volume.
-
Immerse the calibrated pH electrode in the this compound solution. Ensure the electrode tip does not interfere with the stir bar.
-
Begin gentle stirring. To minimize air oxidation, a slow stream of an inert gas can be passed over the surface of the solution.
-
-
Data Collection:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue adding titrant well past the equivalence point (the point of rapid pH change).
-
C. Data Analysis:
-
Plotting: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will produce a sigmoidal titration curve.
-
Equivalence Point: Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak.
-
Half-Equivalence Point: The pKa is determined at the half-equivalence point (Veq/2). At this point on the titration curve, the concentrations of the acid and its conjugate base are equal.
-
Henderson-Hasselbalch Equation: According to the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]). At the half-equivalence point, [A⁻] = [HA], so log([A⁻]/[HA]) = 0, and therefore, pH = pKa. Find the pH value on the curve that corresponds to a titrant volume of Veq/2. This pH value is the experimental pKa of this compound.
The following diagram illustrates the workflow for the potentiometric titration experiment described above.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0254519) [hmdb.ca]
- 2. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
spectroscopic characterization of methanesulfinic acid
An In-depth Technical Guide to the Spectroscopic Characterization of Methanesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MSIA), with the chemical formula CH₃S(O)OH, is an organosulfur compound belonging to the sulfinic acid class. It is a key intermediate in atmospheric chemistry, particularly in the oxidation of dimethyl sulfide (DMS).[1] Structurally, it features a methyl group attached to a sulfinic acid moiety. MSIA is a colorless to pale yellow liquid that is soluble in water and polar organic solvents and has a pKa value typically between 1.5 and 2.5.[2] Its inherent instability makes its isolation and characterization challenging.
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. Accurate structural elucidation and purity assessment are critical for its study and application, and spectroscopy offers the primary means to achieve this. We will cover mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, presenting key quantitative data, detailed experimental protocols, and a generalized workflow for its characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) provides detailed fragmentation patterns useful for structural confirmation.
Data Presentation: Electron Ionization Mass Spectrum
The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.[3] The data below is compiled from the NIST Mass Spectrometry Data Center.[3]
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Identity |
| 80 | 50 | [CH₃S(O)OH]⁺ (Molecular Ion, M⁺) |
| 65 | 100 (Base Peak) | [CH₂SOH]⁺ or [CH₃SO]⁺ |
| 63 | 35 | [S(O)OH]⁺ |
| 48 | 45 | [SO]⁺ or [CH₃S-H]⁺ |
| 45 | 40 | [CHS]⁺ or [COOH]⁺ |
| 15 | 30 | [CH₃]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry
A standard protocol for obtaining an EI mass spectrum of this compound is as follows:
-
Sample Introduction: Introduce a purified sample of this compound into the mass spectrometer's ion source via a direct insertion probe or a heated inlet system. Given its liquid state, a direct inlet is often suitable.
-
Ionization: Bombard the vaporized sample with a beam of electrons, typically at an energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions using an electron multiplier or similar detector to generate the mass spectrum.
-
Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 10 to 200, to ensure capture of the molecular ion and all relevant fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are straightforward, confirming the presence of the methyl group in its specific chemical environment.
Data Presentation: ¹H and ¹³C NMR
Due to its simple structure, this compound exhibits a single peak in both its ¹H and ¹³C NMR spectra.
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | ~2.7 - 2.9 | Singlet | The chemical shift of the methyl (CH₃) protons. The sodium salt shows a signal at ~2.7 ppm.[4] Predicted spectra in D₂O also fall within this range. |
| ¹³C | ~45 - 50 | Singlet | The chemical shift of the methyl (CH₃) carbon. Data is referenced in literature.[5] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O) or Chloroform-d (CDCl₃)) in a standard 5 mm NMR tube. Add a small amount of a reference standard like tetramethylsilane (TMS) if not included in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set a spectral width of approximately 10-12 ppm.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 200-220 ppm.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While detailed experimental spectra for pure this compound are not widely published, its characteristic functional groups have well-known absorption regions.
Data Presentation: Characteristic IR Absorptions
The following table lists the expected vibrational frequencies for the key functional groups in this compound. These are based on general values for sulfinic acids. For context, the related but structurally different methanesulfonic acid exhibits strong S=O stretches for its SO₃ group around 1190 cm⁻¹ and 985 cm⁻¹.[6]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Bond |
| O-H Stretch | 3200 - 2500 (broad) | O-H |
| C-H Stretch | 3000 - 2850 | C-H |
| S=O Stretch | 1100 - 1050 | S=O |
| C-S Stretch | 800 - 600 | C-S |
| S-O Stretch | 900 - 800 | S-O |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Visualization: Spectroscopic Characterization Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a this compound sample.
Caption: General workflow for .
References
- 1. AGU23 [agu.confex.com]
- 2. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. Sodium methanesulfinate(20277-69-4) 1H NMR spectrum [chemicalbook.com]
- 5. This compound | CH4O2S | CID 87251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Computational Chemistry of Methanesulfinic Acid Conformers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methanesulfinic acid (CH₃S(O)OH), a key intermediate in the atmospheric oxidation of dimethyl sulfide (DMS), plays a crucial role in atmospheric chemistry and aerosol formation.[1] Understanding its conformational landscape is essential for accurately modeling its atmospheric behavior and potential interactions in biological systems. This technical guide provides an in-depth analysis of the computationally characterized conformers of this compound, detailing the methodologies used and presenting the key quantitative data.
Conformational Landscape of this compound
Computational studies have identified two stable conformers of this compound, denoted as MSIA1 and MSIA2, along with two transition states connecting them. The conformational analysis reveals that the relative orientation of the hydroxyl group with respect to the S-C bond dictates the stability of these structures.
Key Conformers and Transition States
The most stable conformer, MSIA1 , is characterized by a HOSC dihedral angle of 169°. The second stable conformer, MSIA2 , is less stable than MSIA1 by 3.2 kJ mol⁻¹ and possesses a HOSC dihedral angle of -69°. Two transition states, MSIA-TS1 and MSIA-TS2 , with HOSC dihedral angles of 31° and -127° respectively, connect these two stable conformers.
A visualization of the conformational pathway is presented below:
Quantitative Data Summary
The following tables summarize the key quantitative data for the conformers and transition states of this compound, as determined by high-level ab initio calculations.
Table 1: Relative Energies and Enthalpies of Formation
| Species | HOSC Dihedral Angle (°) | Relative Energy (kJ mol⁻¹) | Enthalpy of Formation (ΔHf°) (kJ mol⁻¹) |
| MSIA1 | 169 | 0.0 | -338.1 |
| MSIA2 | -69 | 3.2 | -334.9 |
| MSIA-TS1 | 31 | - | - |
| MSIA-TS2 | -127 | - | - |
Relative energies are calculated at the CCSD(T)/CBS level of theory.
Table 2: Imaginary Frequencies of Transition States
| Transition State | Imaginary Frequency (cm⁻¹) |
| MSIA-TS1 | 304.9i |
| MSIA-TS2 | 333.9i |
Experimental Protocols and Computational Methodologies
The presented data is based on a comprehensive theoretical investigation of the structural and spectroscopic properties of this compound.
Computational Workflow
The computational protocol involved a multi-step approach to accurately determine the geometries and energies of the stationary points on the potential energy surface.
Detailed Methodologies
-
Software: All calculations were performed using the Gaussian 03 package.
-
Geometry Optimization and Frequency Calculations: The optimization of stationary points and the calculation of harmonic frequencies were conducted at the UMP2/cc-pV(T+d)Z level of theory. The use of the tight d-augmented correlation consistent basis set, cc-pV(n+d)Z, is crucial for accurately describing molecules containing second-row atoms like sulfur.
-
Energy Calculations: To achieve a high level of accuracy for the electronic energy, an additivity approximation was employed. Single point calculations were performed at the UMP2 level with the cc-pV(D+d)Z and cc-pV(Q+d)Z basis sets on the optimized UMP2/cc-pV(T+d)Z geometry to extrapolate to the complete basis set (CBS) limit. A final single point calculation at the CCSD(T)/cc-pV(T+d)Z level of theory was then used to obtain the best estimate of the electronic energy at the CCSD(T)/CBS level.
-
Thermochemical Properties: Enthalpy and Gibbs free energy were determined using statistical thermodynamics, considering the vibrational, rotational, and translational modes from the optimized geometries. The enthalpy of formation for the two conformers was calculated using a set of isodesmic reactions. The average enthalpy of formation for this compound was determined to be -337.2 kJ mol⁻¹, taking into account the equilibrium populations of the two conformers.
Conclusion
The computational investigation of this compound reveals a conformational landscape dominated by two stable conformers separated by relatively low energy barriers. The detailed computational protocol outlined in this guide, employing high-level coupled-cluster theory with complete basis set extrapolation, provides a robust framework for studying the properties of such atmospherically and potentially biologically relevant sulfur-containing species. The quantitative data presented herein serves as a critical reference for researchers in atmospheric modeling, computational chemistry, and drug development. Further experimental studies, particularly using rotational spectroscopy, would be invaluable for validating these theoretical predictions and providing a more complete picture of the conformational preferences of this compound.
References
Methodological & Application
Methanesulfinic Acid and its Salts as Reducing Agents in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinic acid (CH₃SO₂H) and its corresponding salts, primarily sodium methanesulfinate (CH₃SO₂Na), are emerging as versatile reagents in modern organic synthesis. While methanesulfonic acid is known for its role as a strong, non-oxidizing Brønsted acid catalyst, this compound and its salts exhibit valuable properties as mild reducing agents. Their ability to participate in reductive processes, particularly in the synthesis of sulfonamides from nitroarenes, offers a practical and efficient alternative to traditional methods. This document provides detailed application notes and protocols for the use of sodium methanesulfinate as a reducing agent in key organic transformations.
Key Application: Reductive Coupling of Nitroarenes with Sodium Sulfinates
A significant application of sodium sulfinates as reducing agents is in the synthesis of N-arylsulfonamides via the reductive coupling with nitroarenes. In these reactions, the nitro group is reduced to an amine in situ, which then couples with the sulfinate to form the sulfonamide. The sulfinate plays a dual role, acting as both the reducing agent and the sulfonating agent.[1][2] This methodology is particularly valuable as it utilizes stable and readily available nitroarenes as starting materials.[3]
Catalytic Systems and Reaction Scope
Various transition metal catalysts, such as those based on copper and iron, have been developed to facilitate this transformation.[1][3] The choice of catalyst can influence the reaction conditions and substrate scope.
Table 1: Copper-Catalyzed Reductive Coupling of Nitroarenes and Sodium Sulfinates [1]
| Entry | Nitroarene | Sodium Sulfinate | Product | Yield (%) |
| 1 | Nitrobenzene | Sodium p-toluenesulfinate | N-Phenyl-4-methylbenzenesulfonamide | 85 |
| 2 | 4-Nitrotoluene | Sodium p-toluenesulfinate | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 82 |
| 3 | 4-Nitroanisole | Sodium p-toluenesulfinate | 4-Methoxy-N-(p-tolyl)benzenesulfonamide | 78 |
| 4 | 4-Nitrochlorobenzene | Sodium p-toluenesulfinate | 4-Chloro-N-(p-tolyl)benzenesulfonamide | 75 |
| 5 | Nitrobenzene | Sodium methanesulfinate | N-Phenylmethanesulfonamide | 72 |
Table 2: Iron-Catalyzed Reductive Coupling of Nitroarenes and Sodium Sulfinates [3]
| Entry | Nitroarene | Sodium Sulfinate | Product | Yield (%) |
| 1 | Nitrobenzene | Sodium p-toluenesulfinate | N-Phenyl-4-methylbenzenesulfonamide | 92 |
| 2 | 4-Nitrotoluene | Sodium p-toluenesulfinate | 4-Methyl-N-(p-tolyl)benzenesulfonamide | 89 |
| 3 | 2-Nitroaniline | Sodium p-toluenesulfinate | N-(2-aminophenyl)-4-methylbenzenesulfonamide | 85 |
| 4 | 4-Nitrobenzonitrile | Sodium p-toluenesulfinate | N-(4-cyanophenyl)-4-methylbenzenesulfonamide | 88 |
| 5 | Nitrobenzene | Sodium methanesulfinate | N-Phenylmethanesulfonamide | 81 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Reductive Coupling of a Nitroarene with a Sodium Sulfinate[1]
Materials:
-
Nitroarene (1.0 mmol)
-
Sodium sulfinate (2.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the nitroarene (1.0 mmol), sodium sulfinate (2.0 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add dry DMF (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylsulfonamide.
Protocol 2: Iron-Catalyzed Reductive Coupling of a Nitroarene with a Sodium Sulfinate[3]
Materials:
-
Nitroarene (1.0 mmol)
-
Sodium sulfinate (2.0 mmol)
-
Iron(II) chloride (FeCl₂, 0.2 mmol, 20 mol%)
-
Sodium bisulfite (NaHSO₃, 3.0 mmol)
-
Dimethyl sulfoxide (DMSO, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the nitroarene (1.0 mmol), sodium sulfinate (2.0 mmol), FeCl₂ (0.2 mmol), and NaHSO₃ (3.0 mmol).
-
Seal the vessel and purge with an inert atmosphere.
-
Add DMSO (5 mL) to the mixture.
-
Stir the reaction at 100 °C for 12 hours.
-
After cooling to room temperature, add water (30 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the pure N-arylsulfonamide.
Mechanistic Overview & Visualizations
The precise mechanism of the reductive coupling can vary with the catalytic system. However, a general pathway involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, followed by coupling with the sulfinate and further reduction to the sulfonamide. In some cases, the sulfinate itself acts as the primary reductant, becoming oxidized in the process.[1][3]
Caption: General workflow for the reductive coupling of nitroarenes with sodium methanesulfinate.
Caption: A plausible mechanistic pathway for the formation of sulfonamides from nitroarenes.
Conclusion
This compound and its salts, particularly sodium methanesulfinate, are valuable reagents in organic synthesis, demonstrating utility as mild reducing agents. The reductive coupling of nitroarenes to form sulfonamides is a prime example of their application, offering a robust and efficient method for constructing this important functional group. The protocols and data presented herein provide a foundation for researchers to explore and utilize this chemistry in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.
References
- 1. Copper-Catalyzed Redox Coupling of Nitroarenes with Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfone functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents due to its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile synthetic handle. Methanesulfinic acid and its corresponding salt, sodium methanesulfinate, are valuable and readily available reagents for the introduction of the methylsulfonyl (-SO₂CH₃) moiety, a common pharmacophore that can enhance the pharmacological properties of drug candidates.
These application notes provide detailed protocols for the synthesis of various sulfones utilizing this compound and its sodium salt. The methodologies covered include transition-metal-catalyzed cross-coupling reactions for the formation of aryl and heteroaryl methyl sulfones, nucleophilic substitution reactions, and additions to unsaturated systems. The protocols are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.
Core Synthetic Strategies
The synthesis of sulfones from this compound or its salt primarily involves three key strategies:
-
Transition-Metal-Catalyzed Cross-Coupling: This is a powerful method for the formation of C-S bonds, particularly for the synthesis of aryl and heteroaryl methyl sulfones. Copper and palladium catalysts are commonly employed to couple sodium methanesulfinate with aryl or heteroaryl halides.
-
Nucleophilic Substitution: The sulfinate anion is a good nucleophile and can displace leaving groups from alkyl and activated aryl halides to form sulfones.
-
Addition to Alkenes and Alkynes: this compound and its salts can be added across double and triple bonds, often under radical or acid-catalyzed conditions, to yield β-hydroxy or vinyl sulfones.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of sulfones using different methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Copper-Catalyzed Synthesis of Aryl Methyl Sulfones
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 90 | 12 | 85 |
| 2 | 1-Iodonaphthalene | CuI (5) | TMEDA (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromopyridine | CuI (10) | None | None | DMSO | 80 | 18 | 65 |
| 4 | 4-Chlorotoluene | CuI (10) | DMEDA (20) | K₃PO₄ | Toluene | 120 | 24 | 72 |
TMEDA: Tetramethylethylenediamine; DMEDA: N,N'-Dimethylethylenediamine
Table 2: Palladium-Catalyzed Synthesis of Aryl Methyl Sulfones
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 2 | 3-Bromoquinoline | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 20 | 75 |
| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (5) | - | NaOtBu | THF | 80 | 12 | 82 |
dba: Dibenzylideneacetone; Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Table 3: Synthesis of Alkyl and β-Hydroxy Sulfones
| Entry | Substrate | Reagent | Conditions | Product | Yield (%) |
| 1 | 1-Bromooctane | Sodium Methanesulfinate | DMF, 80 °C, 12 h | Octyl methyl sulfone | 92 |
| 2 | Styrene | Sodium Methanesulfinate, t-BuOOH | FeSO₄·7H₂O, H₂O/CH₃CN, rt, 6 h | 2-Hydroxy-1-phenylethyl methyl sulfone | 78 |
| 3 | Cinnamyl alcohol | Sodium Methanesulfinate | BF₃·OEt₂, Acetic Acid, rt, 3 h | 3-Phenylallyl methyl sulfone | 89[1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 4-Methoxyphenyl Methyl Sulfone
This protocol describes the CuI/L-proline-catalyzed coupling of 4-iodoanisole with sodium methanesulfinate.[2]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Sodium methanesulfinate (1.2 mmol, 122 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube, add 4-iodoanisole, sodium methanesulfinate, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMSO via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxyphenyl methyl sulfone.
Protocol 2: Palladium-Catalyzed Synthesis of 4-(Methylsulfonyl)benzonitrile
This protocol details the palladium-catalyzed synthesis of an aryl sulfone from an aryl bromide.
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
Sodium methanesulfinate (1.5 mmol, 153 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox, combine 4-bromobenzonitrile, sodium methanesulfinate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in an oven-dried reaction vessel.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture at 100 °C with stirring for 16 hours.
-
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 4-(methylsulfonyl)benzonitrile.
Protocol 3: Synthesis of 2-Hydroxy-1-phenylethyl Methyl Sulfone via Radical Addition
This protocol describes the iron-catalyzed hydroxysulfonylation of styrene.
Materials:
-
Styrene (1.0 mmol, 104 mg)
-
Sodium methanesulfinate (2.0 mmol, 204 mg)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.1 mmol, 28 mg)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water (2.0 mmol, 0.26 mL)
-
Water (2 mL)
-
Acetonitrile (2 mL)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add styrene, sodium methanesulfinate, and FeSO₄·7H₂O.
-
Add a 1:1 mixture of water and acetonitrile.
-
Stir the mixture at room temperature and add t-BuOOH dropwise over 10 minutes.
-
Continue stirring at room temperature for 6 hours.
-
Extract the reaction mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-hydroxy-1-phenylethyl methyl sulfone.
Mandatory Visualizations
Caption: Key synthetic pathways to sulfones using this compound derivatives.
Caption: General experimental workflow for sulfone synthesis.
Applications in Drug Development
The methyl sulfone group is a key feature in several marketed drugs, highlighting its importance in modulating physicochemical and pharmacokinetic properties. For instance, the selective COX-2 inhibitor Etoricoxib contains a methylsulfonylphenyl moiety. The synthetic routes described herein are directly applicable to the synthesis of such drug scaffolds and their analogues for structure-activity relationship (SAR) studies.
The provided protocols can be adapted for the synthesis of a wide range of sulfone-containing compounds, making them a valuable resource for medicinal chemists and process development scientists. The ability to introduce the methyl sulfone group using robust and scalable methods is crucial for the efficient exploration of chemical space in drug discovery programs.
Safety Considerations
-
This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Transition metal catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents such as DMSO and dioxane have specific handling and disposal requirements. Consult the safety data sheets (SDS) for all chemicals before use.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety precautions, including the use of a blast shield.
By following these detailed protocols and safety guidelines, researchers can effectively synthesize a diverse range of sulfones for their research and development needs.
References
- 1. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methanesulfinic Acid in C-S Bond Formation Reactions
For Researchers, Scientists, and Drug Development Professionals
Methanesulfinic acid and its corresponding salts have emerged as versatile and highly valuable reagents in modern organic synthesis for the construction of carbon-sulfur (C-S) bonds. The resulting sulfone moiety is a key structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key C-S bond-forming reactions, including the synthesis of allylic, vinyl, and aryl sulfones.
Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes
The addition of sulfinic acids to 1,3-dienes represents a direct and atom-economical method for the synthesis of allylic sulfones, which are important building blocks in organic synthesis and medicinal chemistry.[1] A notable advantage of this reaction is that it can proceed under catalyst- and additive-free conditions at ambient temperature, aligning with the principles of green chemistry.[1]
General Reaction Scheme:
Caption: General reaction for the synthesis of allylic sulfones.
Experimental Protocol: Catalyst-Free Hydrosulfonylation[1]
Materials:
-
Substituted 1,3-diene (1.0 equiv)
-
This compound (or other sulfinic acid) (1.0 - 1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the 1,3-diene (0.20 mmol, 1.0 equiv) in dichloromethane (3 mL), add the sulfinic acid (0.20 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature (25 °C) for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic sulfone.
Quantitative Data: Substrate Scope for Allylic Sulfone Synthesis[1]
| Entry | 1,3-Diene Substrate | Sulfinic Acid | Product | Yield (%) |
| 1 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Methylbenzenesulfinic acid | 3aa | 94 |
| 2 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | Benzenesulfinic acid | 3ab | 90 |
| 3 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Chlorobenzenesulfinic acid | 3ad | 76 |
| 4 | 1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 4-Bromobenzenesulfinic acid | 3ae | 94 |
Reaction conditions: 1,3-diene (2 equiv.), sulfinic acid (1 equiv.), DCM, 25 °C, 8 h. Isolated yields.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a proton migration from the sulfinic acid to the diene, followed by the nucleophilic attack of the sulfinate anion.[1]
Caption: Proposed mechanism for hydrosulfonylation.
Synthesis of Vinyl Sulfones
Vinyl sulfones are valuable Michael acceptors and building blocks in organic synthesis.[2] A convenient method for their synthesis involves the reaction of sulfinic acid sodium salts with dibromides in the absence of a metal catalyst.[2]
General Reaction Scheme:
Caption: General reaction for vinyl sulfone synthesis.
Experimental Protocol: Catalyst-Free Synthesis of Vinyl Sulfones[2]
Materials:
-
Dibromide (1.0 equiv)
-
Sodium methanesulfinate (or other sodium sulfinate) (1.2 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the dibromide (1.0 mmol) in DMF (5 mL), add sodium methanesulfinate (1.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Synthesis of Various Vinyl Sulfones[2]
| Entry | Dibromide | Sodium Sulfinate | Product | Yield (%) |
| 1 | 1,2-Dibromoethane | Sodium benzenesulfinate | Phenyl vinyl sulfone | 85 |
| 2 | 1,2-Dibromopropane | Sodium benzenesulfinate | (E)-Prop-1-en-1-yl(phenyl)sulfone | 82 |
| 3 | 1,2-Dibromoethane | Sodium p-toluenesulfinate | p-Tolyl vinyl sulfone | 88 |
| 4 | 1,2-Dibromo-1-phenylethane | Sodium methanesulfinate | (E)-(2-(Methylsulfonyl)vinyl)benzene | 75 |
Reaction conditions: Dibromide (1.0 mmol), sodium sulfinate (1.2 mmol), DMF, 80 °C. Isolated yields.
Reaction Workflow
Caption: Experimental workflow for vinyl sulfone synthesis.
Copper-Catalyzed Synthesis of Aryl Sulfones
Aryl sulfones are prevalent in medicinal chemistry.[3] A common method for their synthesis is the copper-catalyzed cross-coupling of aryl halides with sulfinate salts.[4][5]
General Reaction Scheme:
Caption: Copper-catalyzed synthesis of aryl sulfones.
Experimental Protocol: Copper-Catalyzed Sulfonylation of Aryl Halides[4]
Materials:
-
Aryl halide (1.0 equiv)
-
Sodium methanesulfinate (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction tube, add the aryl halide (1.0 mmol), sodium methanesulfinate (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and NaOH (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add DMSO (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography on silica gel.
Quantitative Data: Copper-Catalyzed Aryl Sulfone Synthesis[4]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Methyl phenyl sulfone | 92 |
| 2 | 1-Iodo-4-methylbenzene | Methyl(p-tolyl)sulfone | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Methyl(4-nitrophenyl)sulfone | 85 |
| 4 | 2-Iodopyridine | 2-(Methylsulfonyl)pyridine | 78 |
Reaction conditions: Aryl halide (1.0 mmol), sodium methanesulfinate (1.5 mmol), CuI (10 mol%), L-proline (20 mol%), NaOH (2.0 equiv), DMSO, 100 °C, 24 h. Isolated yields.
Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed sulfonylation.
These protocols and data provide a foundation for researchers to apply this compound and its salts in the strategic construction of C-S bonds, enabling the synthesis of diverse and potentially bioactive sulfone-containing molecules. The mild conditions and high efficiencies of these methods make them attractive for applications in drug discovery and development.
References
- 1. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 3. Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Methanesulfinic Acid: A Detailed Experimental Protocol
This document provides detailed application notes and protocols for the laboratory synthesis of methanesulfinic acid. The primary method described is a two-step process involving the preparation of methanesulfinyl chloride from dimethyl disulfide, followed by its hydrolysis. An alternative high-yield method, the oxidation of dimethyl sulfoxide (DMSO), is also discussed. These protocols are intended for researchers, scientists, and professionals in drug development.
Method 1: Synthesis via Hydrolysis of Methanesulfinyl Chloride
This is a robust and accessible laboratory method for preparing this compound. The synthesis is conducted in two main stages:
-
Preparation of Methanesulfinyl Chloride: Dimethyl disulfide is reacted with chlorine in the presence of acetic anhydride to produce methanesulfinyl chloride.
-
Hydrolysis to this compound: The synthesized methanesulfinyl chloride is then hydrolyzed to yield the final product.
Experimental Protocols
Part 1: Preparation of Methanesulfinyl Chloride
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Equipment:
-
Dimethyl disulfide (freshly distilled)
-
Acetic anhydride
-
Chlorine gas
-
500 mL three-necked flask
-
Efficient sealed stirrer
-
Gas inlet tube
-
Gas outlet tube connected to a calcium chloride tube and a gas absorption trap
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, gas inlet, gas outlet, and a low-temperature thermometer, place 23.55 g (0.25 mole) of freshly distilled dimethyl disulfide and 51.05 g (0.5 mole) of acetic anhydride.
-
Cooling: Cool the flask in a dry ice/acetone bath to an internal temperature of 0°C to -10°C.
-
Chlorination: Introduce chlorine gas through the gas inlet tube. The reaction is exothermic; maintain the temperature between 0°C and -10°C. Continue the addition of chlorine until the reaction mixture turns a pale golden yellow.
-
Work-up: Once the chlorination is complete, remove the cooling bath and allow the mixture to warm to room temperature while stirring.
-
Distillation: The primary byproduct, acetyl chloride, is removed by distillation. The remaining crude product is then distilled under reduced pressure. Collect the fraction distilling at 47-48°C (15 mm Hg) to obtain methanesulfinyl chloride as a nearly colorless liquid.
Part 2: Hydrolysis of Methanesulfinyl Chloride to this compound
Methanesulfinyl chloride readily hydrolyzes to form this compound.[1]
Materials and Equipment:
-
Methanesulfinyl chloride (freshly prepared)
-
Anhydrous diethyl ether or other inert solvent
-
Deionized water
-
Round-bottom flask with a dropping funnel and stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the freshly prepared methanesulfinyl chloride in an equal volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Hydrolysis: Slowly add an equimolar amount of deionized water dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride gas, which should be vented through a proper scrubbing system.
-
Reaction Completion: After the addition of water is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Isolation: Remove the solvent and any remaining volatile byproducts under reduced pressure using a rotary evaporator to yield crude this compound. Further purification, if necessary, can be achieved by recrystallization or distillation under high vacuum, though this compound is known to be unstable upon heating.
Quantitative Data
| Step | Reactants | Product | Yield | Purity Notes | Reference |
| 1. Synthesis of Precursor | Dimethyl disulfide, Acetic anhydride, Chlorine | Methanesulfinyl chloride | 83-86% | Distilled product, nD25 1.500 | [1] |
| 2. Hydrolysis | Methanesulfinyl chloride, Water | This compound | High | The reaction is described as a "ready hydrolysis." | [1] |
Reaction Pathway and Workflow
Caption: Workflow for the two-step synthesis of this compound.
Reaction Mechanism: Hydrolysis of Methanesulfinyl Chloride
The hydrolysis of methanesulfinyl chloride proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.
Caption: Reaction mechanism for the hydrolysis of methanesulfinyl chloride.
Method 2: Oxidation of Dimethyl Sulfoxide (DMSO)
The gas-phase oxidation of dimethyl sulfoxide (DMSO) initiated by hydroxyl radicals is a high-yield method for producing this compound.[2][3] This method is particularly relevant in atmospheric chemistry studies.
Protocol Principle
In a reaction chamber, DMSO is exposed to hydroxyl radicals, typically generated from the photolysis of a precursor like hydrogen peroxide or nitrous acid in the presence of ozone. The reaction is carried out in synthetic air.
Reaction: CH₃S(O)CH₃ + •OH → CH₃S(O)OH + •CH₃
Quantitative Data
| Reactants | Product | Yield | Conditions | Reference |
| Dimethyl Sulfoxide, •OH | This compound | 80-99% | Gas-phase oxidation in a reaction chamber at 284 ± 2 K in the presence or absence of NOx. | [2][3] |
Note: While this method demonstrates high efficiency, it requires specialized equipment such as a large reaction chamber and analytical instruments like FT-IR spectroscopy and ion chromatography for monitoring.[2][3] Adapting this method to a standard laboratory flask setup would require significant modifications to control the generation and reaction of the hydroxyl radicals in the liquid phase and is not a standard reported procedure.
Safety Precautions
-
Methanesulfinyl chloride is a reactive and corrosive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The hydrolysis of methanesulfinyl chloride produces hydrogen chloride gas , which is corrosive and toxic. Ensure proper ventilation and use a gas trap.
-
The reactions, particularly the chlorination and hydrolysis, are exothermic . Maintain careful temperature control to prevent runaway reactions.
-
Always add reagents slowly and with adequate stirring.
References
Application Notes and Protocols: The Role of Methanesulfinic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinic acid (CH₃SO₂H) and its corresponding salts, such as sodium methanesulfinate (CH₃SO₂Na), are valuable reagents in organic synthesis. While less common than its oxidized counterpart, methanesulfonic acid, this compound serves as a potent nucleophile and a precursor for the introduction of the methylsulfonyl (CH₃SO₂-) group. This functional group is a key structural motif in a variety of active pharmaceutical ingredients (APIs) due to its ability to enhance solubility, metabolic stability, and biological activity. These notes provide an overview of the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on the formation of sulfones.
Core Application: Synthesis of Methyl Sulfones
The primary role of this compound in pharmaceutical intermediate synthesis is as a precursor to methyl sulfones. The sulfone group is a common feature in a range of therapeutics, including anti-inflammatory, anticancer, and antiviral agents. The introduction of a methyl sulfone moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
The most common method for incorporating the methylsulfonyl group using a this compound-derived reagent is through the nucleophilic substitution reaction of its conjugate base, the methanesulfinate anion, with a suitable electrophile, typically an alkyl halide.
A generalized reaction scheme for the synthesis of a methyl sulfone pharmaceutical intermediate is presented below:
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of methyl sulfones from sodium methanesulfinate and an alkyl halide. Please note that optimal conditions will vary depending on the specific substrate.
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | ||
| Alkyl Halide | 1.0 equivalent | The limiting reagent. |
| Sodium Methanesulfinate | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete conversion of the alkyl halide. |
| Solvent | DMF, DMSO, Acetonitrile | A polar aprotic solvent is typically used to facilitate the SN2 reaction. |
| Temperature | 25 - 100 °C | The reaction temperature depends on the reactivity of the alkyl halide. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. |
| Typical Yield | 70 - 95% | Yield is highly dependent on the substrate and reaction conditions. |
Experimental Protocol: General Procedure for the Synthesis of a Methyl Sulfone Intermediate
This protocol describes a general method for the synthesis of a methyl sulfone-containing intermediate from an alkyl halide and sodium methanesulfinate.
Materials:
-
Alkyl halide intermediate (1.0 eq)
-
Sodium methanesulfinate (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alkyl halide intermediate (1.0 eq) and anhydrous DMF.
-
Stir the mixture at room temperature until the alkyl halide is fully dissolved.
-
Add sodium methanesulfinate (1.2 eq) to the solution in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired methyl sulfone intermediate.
Workflow Diagram:
Conclusion
This compound, primarily through its sodium salt, serves as a crucial reagent for introducing the methylsulfonyl group into organic molecules. This functional group is of significant interest in pharmaceutical chemistry for its ability to modulate the properties of drug candidates. The synthesis of methyl sulfones via nucleophilic substitution is a robust and widely applicable method for the preparation of key pharmaceutical intermediates. The provided general protocol and workflow offer a foundational approach for researchers and scientists in drug development to utilize this compound-derived reagents in their synthetic strategies.
Methanesulfinic Acid as a Nucleophile in Substitution Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinic acid and its corresponding salts, methanesulfinates, are versatile and increasingly utilized nucleophiles in organic synthesis. The sulfinate moiety serves as a potent nucleophile, readily participating in a variety of substitution reactions to form key structural motifs, most notably sulfones. The resulting methylsulfonyl group is a bioisostere for other functional groups and is prevalent in a wide array of pharmaceuticals and agrochemicals due to its ability to enhance solubility, metabolic stability, and target binding affinity.
This document provides detailed application notes and experimental protocols for the use of this compound and its salts as nucleophiles in key substitution reactions relevant to drug discovery and development.
Nucleophilic Alkylation: Synthesis of Alkyl Sulfones
The S-alkylation of methanesulfinates with alkyl halides or other electrophiles is a fundamental and widely used method for the synthesis of methyl sulfones. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfinate anion attacks the electrophilic carbon, displacing a leaving group.
General Reaction Scheme:
Caption: General workflow for S-alkylation of sodium methanesulfinate.
Experimental Protocol: Synthesis of Benzyl Methyl Sulfone
This protocol describes a typical procedure for the synthesis of a benzyl methyl sulfone from benzyl bromide and sodium methanesulfinate.
Materials:
-
Sodium methanesulfinate (CH₃SO₂Na)
-
Benzyl bromide
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium methanesulfinate (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add benzyl bromide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the pure benzyl methyl sulfone.
Data Presentation: Substrate Scope and Yields for Alkyl Sulfone Synthesis
The following table summarizes the yields for the synthesis of various alkyl sulfones using sodium methanesulfinate with different alkyl halides.
| Entry | Alkyl Halide/Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | DMF | RT | 12 | 85-95 |
| 2 | Allyl bromide | DMF | RT | 6 | 80-90 |
| 3 | 1-Iodobutane | DMSO | 80 | 16 | 75-85 |
| 4 | 2-Bromopropane | DMF | 60 | 24 | 60-70 |
| 5 | Ethyl bromoacetate | MeCN | RT | 8 | 88-96 |
Note: Yields are representative and can vary based on the specific reaction conditions and scale.
Copper-Catalyzed Arylation: Synthesis of Aryl Sulfones
The synthesis of aryl sulfones can be achieved through the copper-catalyzed cross-coupling of sodium methanesulfinate with aryl halides or arylboronic acids. This method provides a powerful tool for the formation of C(sp²)-S bonds.
General Reaction Scheme:
Caption: Workflow for Cu-catalyzed synthesis of aryl methyl sulfones.
Experimental Protocol: Synthesis of 4-Tolyl Methyl Sulfone
This protocol is based on a copper-catalyzed cross-coupling reaction between an aryl iodide and sodium methanesulfinate.[1][2]
Materials:
-
4-Iodotoluene
-
Sodium methanesulfinate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 4-iodotoluene (1.0 mmol), sodium methanesulfinate (1.5 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-tolyl methyl sulfone.
Data Presentation: Scope of Copper-Catalyzed Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI/1,10-Phenanthroline | 110 | 24 | 85 |
| 2 | 4-Iodotoluene | CuI/1,10-Phenanthroline | 110 | 24 | 82 |
| 3 | 1-Iodo-4-methoxybenzene | CuI/L-proline | 100 | 24 | 78 |
| 4 | 2-Iodopyridine | CuI/DMEN | 80 | 12 | 75 |
| 5 | 1-Bromo-4-nitrobenzene | CuI/TMEDA | 120 | 36 | 65 |
Michael Addition: Synthesis of β-Sulfonyl Carbonyl Compounds
Methanesulfinate can act as a soft nucleophile in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-sulfonyl ketones and esters. These products are valuable intermediates in organic synthesis.
General Reaction Scheme:
Caption: General workflow for the Michael addition of methanesulfinate.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)butan-2-one
This protocol outlines the conjugate addition of sodium methanesulfinate to methyl vinyl ketone.
Materials:
-
Sodium methanesulfinate
-
Methyl vinyl ketone
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve sodium methanesulfinate (1.2 mmol) in a mixture of ethanol (5 mL) and water (2 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Acidify the reaction mixture to pH ~4 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain 4-(methylsulfonyl)butan-2-one.
Data Presentation: Scope of Michael Addition
| Entry | Michael Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | EtOH/H₂O | RT | 24 | 85 |
| 2 | Acrylonitrile | DMF | RT | 12 | 90 |
| 3 | Ethyl acrylate | EtOH | Reflux | 18 | 78 |
| 4 | Cyclohex-2-en-1-one | MeOH | RT | 36 | 72 |
| 5 | Chalcone | EtOH | Reflux | 24 | 88 |
Synthesis of Sulfonamides
While less direct than using sulfonyl chlorides, sulfonamides can be synthesized from sulfinates through a two-step, one-pot procedure. This involves the initial formation of a sulfinamide, which is then oxidized to the corresponding sulfonamide.
General Reaction Scheme:
References
Application Notes and Protocols for the Introduction of Methylsulfonyl Groups Using Methanesulfinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylsulfonyl group (-SO₂CH₃) is a crucial functional group in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly modulate physicochemical properties such as solubility, lipophilicity, metabolic stability, and receptor binding affinity. While methanesulfinic acid (CH₃SO₂H) is the parent acid of this functional group, its direct use in synthesis is not widely documented. However, its stable and highly versatile salt, sodium methanesulfinate (CH₃SO₂Na) , serves as an excellent and readily available reagent for the introduction of the methylsulfonyl moiety.
These application notes provide a comprehensive overview of the primary methods for incorporating methylsulfonyl groups using sodium methanesulfinate, complete with detailed experimental protocols, quantitative data, and reaction mechanisms.
Safety and Handling
This compound:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Sodium Methanesulfinate:
-
Hazards: Harmful if swallowed. May cause skin and eye irritation.[1][2][3][4][5]
-
Precautions: Avoid inhalation of dust. Handle with gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[1] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis of methylsulfonyl compounds using sodium methanesulfinate.
Caption: General workflow for methylsulfonylation reactions.
Application Note 1: Nucleophilic Substitution with Alkyl Halides
The sulfinate anion is a potent nucleophile that can displace leaving groups from alkyl halides in an Sₙ2 reaction to form alkyl methyl sulfones. This method is most effective for primary and secondary alkyl halides.
Reaction Mechanism
Caption: Sₙ2 mechanism for alkyl sulfone synthesis.
Experimental Protocol
-
Reaction Setup: To a solution of the alkyl halide (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, 5 mL) in a round-bottom flask, add sodium methanesulfinate (1.2 mmol, 1.2 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkyl methyl sulfone.
Quantitative Data
| Alkyl Halide Substrate | Product | Yield (%) | Reference |
| Benzyl bromide | Benzyl methyl sulfone | >95 | [6] |
| 1-Iodobutane | Butyl methyl sulfone | ~90 | [7] |
| 2-Bromopropane | Isopropyl methyl sulfone | ~70 | [7] |
Application Note 2: Michael Addition to Activated Alkenes
Sodium methanesulfinate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors), such as enones, enoates, and nitriles, to yield β-sulfonyl compounds.
Reaction Mechanism
Caption: Mechanism of the Sulfa-Michael addition.
Experimental Protocol
-
Reaction Setup: Dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) and sodium methanesulfinate (1.5 mmol, 1.5 equiv.) in a protic solvent such as ethanol or water (10 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup: If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and add water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Quantitative Data
| Michael Acceptor | Product | Yield (%) | Reference |
| Cyclohexenone | 3-(Methylsulfonyl)cyclohexanone | 92 | [8] |
| Methyl acrylate | Methyl 3-(methylsulfonyl)propanoate | 85 | [9] |
| Acrylonitrile | 3-(Methylsulfonyl)propanenitrile | 88 | [9] |
Application Note 3: Copper-Catalyzed Cross-Coupling with Aryl Halides
Copper catalysis enables the coupling of sodium methanesulfinate with aryl and heteroaryl halides to form aryl methyl sulfones. This method is particularly useful for aryl iodides and bromides.
Reaction Pathway
Caption: Copper-catalyzed synthesis of aryl sulfones.
Experimental Protocol
-
Reaction Setup: In a reaction tube, combine the aryl halide (1.0 mmol), sodium methanesulfinate (1.5 mmol, 1.5 equiv.), CuI (0.1 mmol, 10 mol%), and a suitable ligand (e.g., L-proline, 0.2 mmol, 20 mol%). Add a solvent such as DMSO (3 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 110 °C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography on silica gel.
Quantitative Data
| Aryl Halide Substrate | Ligand | Yield (%) | Reference |
| 1-Iodobenzene | L-Proline | 85 | [7] |
| 4-Bromoanisole | 4-Hydroxy-L-proline | 78 | [10] |
| 2-Chloropyridine | 6-Hydroxypicolinamide | 50 | [11] |
Application Note 4: Palladium-Catalyzed Cross-Coupling with Aryl Boronic Acids
Palladium catalysts are effective for the cross-coupling of sodium methanesulfinate with aryl boronic acids, providing a mild and efficient route to diaryl and alkyl-aryl sulfones.
Reaction Pathway
Caption: Palladium-catalyzed synthesis of aryl sulfones.
Experimental Protocol
-
Reaction Setup: To a flask, add the aryl boronic acid (1.0 mmol), sodium methanesulfinate (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable solvent (e.g., dioxane/water).
-
Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Quantitative Data
| Aryl Boronic Acid Substrate | Catalyst | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ | 88 | [12] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 92 | [12] |
| 3-Furanylboronic acid | Pd(OAc)₂ | 75 | [13] |
Conclusion
While this compound itself is not commonly employed as a direct methylsulfonylating agent, its sodium salt is a highly effective and versatile reagent for this purpose. The methods outlined above—nucleophilic substitution, Michael addition, and transition metal-catalyzed cross-coupling reactions—provide a robust toolkit for the introduction of the methylsulfonyl group into a wide range of organic molecules. The choice of method will depend on the nature of the substrate and the desired final product. These protocols and data should serve as a valuable resource for researchers in drug discovery and organic synthesis.
References
- 1. aksci.com [aksci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ch18: Michael reaction [chem.ucalgary.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed desulfitative cross-coupling of arylsulfinates with arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Application Notes and Protocols: Methanesulfinic Acid in Radical-Initiated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinic acid (CH₃SO₂H) and its corresponding radical, the methanesulfonyl radical (CH₃SO₂•), are increasingly recognized as valuable intermediates in a variety of radical-initiated reactions. The generation of the methanesulfonyl radical from this compound provides a versatile and accessible pathway for the formation of carbon-sulfur bonds, a key structural motif in numerous pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in radical-initiated reactions, with a focus on the synthesis of allylic sulfones and β-ketosulfones.
Generation of Methanesulfonyl Radicals from this compound
The methanesulfonyl radical can be generated from this compound through several methods, most notably through oxidation. In the context of synthetic chemistry, visible-light photoredox catalysis has emerged as a mild and efficient method for generating sulfonyl radicals from sulfinic acids.[1][2]
The general mechanism involves the excitation of a photocatalyst by visible light, which then interacts with the sulfinic acid to generate the sulfonyl radical through a single-electron transfer (SET) process. This radical can then engage in various synthetic transformations.
Application 1: Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes
Allylic sulfones are important structural motifs in organic synthesis and medicinal chemistry. A green and atom-economical method for their synthesis involves the catalyst- and additive-free reaction of 1,3-dienes with sulfinic acids.[1][3][4] This reaction proceeds readily under ambient conditions.
Reaction Mechanism
The reaction is proposed to proceed through a radical mechanism initiated by the addition of the sulfonyl radical to the 1,3-diene system. The resulting allylic radical can then abstract a hydrogen atom to afford the final product.
Diagram 1: Proposed Reaction Pathway for Hydrosulfonylation of 1,3-Dienes
Caption: Proposed mechanism for the synthesis of allylic sulfones.
Quantitative Data
The following table summarizes representative yields for the synthesis of allylic sulfones from various 1,3-dienes and sulfinic acids under catalyst- and additive-free conditions. While the specific use of this compound is an adaptation, the yields with structurally similar sulfinic acids are indicative of the reaction's efficiency.
| Entry | 1,3-Diene | Sulfinic Acid | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-(buta-1,3-dien-1-yl)-4-methoxybenzene | 4-methylbenzenesulfinic acid | DCM | 8 | 94 | [1] |
| 2 | 1-(buta-1,3-dien-1-yl)-4-methoxybenzene | Benzenesulfinic acid | DCM | 8 | 90 | [1] |
| 3 | 1-bromo-4-(buta-1,3-dien-1-yl)benzene | 4-methylbenzenesulfinic acid | DCM | 8 | 76 | [1] |
Experimental Protocol: General Procedure for the Synthesis of Allylic Sulfones
Materials:
-
Appropriate 1,3-diene
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure: [1]
-
To a round-bottom flask, add the 1,3-diene (2.0 equiv.) and this compound (1.0 equiv.).
-
Add dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.03 M based on the sulfinic acid).
-
Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Application 2: Synthesis of β-Ketosulfones via Visible-Light-Initiated Oxysulfonylation of Alkenes
β-Ketosulfones are valuable building blocks in organic synthesis. A highly efficient method for their preparation is the direct oxysulfonylation of alkenes with sulfinic acids, catalyzed by visible light and a photocatalyst such as Eosin Y.[1][5] This reaction proceeds under mild, transition-metal-free conditions at room temperature.[5]
Reaction Mechanism
The reaction is initiated by the visible-light excitation of the photocatalyst (e.g., Eosin Y). The excited photocatalyst then oxidizes the sulfinic acid to a sulfonyl radical. This radical adds to the alkene to form a carbon-centered radical intermediate. Subsequent oxidation of this intermediate and reaction with water leads to the formation of the β-ketosulfone.
Diagram 2: Photocatalytic Cycle for Oxysulfonylation of Alkenes
Caption: Photocatalytic cycle for β-ketosulfone synthesis.
Quantitative Data
The following table presents yields for the visible-light-initiated oxysulfonylation of various alkenes with sulfinic acids, demonstrating the general applicability of this method.
| Entry | Alkene | Sulfinic Acid | Photocatalyst | Time (h) | Yield (%) | Reference |
| 1 | Styrene | 4-methylbenzenesulfinic acid | Eosin Y (1 mol%) | 12 | 85 | [5] |
| 2 | 4-Methylstyrene | 4-methylbenzenesulfinic acid | Eosin Y (1 mol%) | 12 | 82 | [5] |
| 3 | 4-Chlorostyrene | 4-methylbenzenesulfinic acid | Eosin Y (1 mol%) | 12 | 78 | [5] |
| 4 | 1-Octene | 4-methylbenzenesulfinic acid | Eosin Y (1 mol%) | 24 | 65 | [5] |
Experimental Protocol: General Procedure for the Visible-Light-Initiated Synthesis of β-Ketosulfones
Materials:
-
Alkene
-
This compound
-
Eosin Y
-
Acetonitrile (MeCN)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LEDs)
-
Separatory funnel
-
Rotary evaporator
Procedure: [5]
-
To a Schlenk tube, add the alkene (1.0 equiv.), this compound (1.5 equiv.), and Eosin Y (1 mol%).
-
Add a mixture of acetonitrile and water (e.g., 9:1 v/v) as the solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the reaction vessel in front of a visible light source (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application 3: Radical Cyclization Reactions
Sulfonyl radicals are effective initiators for radical cyclization reactions, a powerful tool for the construction of cyclic molecules.[4] While specific examples initiating these cyclizations directly with this compound are less common in the literature, the principle remains applicable. The methanesulfonyl radical, generated from this compound, can add to an unactivated double or triple bond within the same molecule, initiating a cyclization cascade.
Diagram 3: General Workflow for Radical-Initiated Reactions
References
- 1. Visible-light initiated direct oxysulfonylation of alkenes with sulfinic acids leading to β-ketosulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Eosin Y (EY) Photoredox-Catalyzed Sulfonylation of Alkenes: Scope and Mechanism. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Analytical Methods for the Detection of Methanesulfinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of methanesulfinic acid (MSA). It is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in selecting and implementing appropriate analytical methodologies for the quantification of this important, yet often challenging, analyte.
This compound is a key intermediate in the atmospheric sulfur cycle and a potential impurity or degradant in various chemical processes, including the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its detection and quantification are crucial for environmental monitoring, process control, and quality assurance in drug development. This document outlines several robust analytical techniques, complete with experimental protocols and comparative data.
Overview of Analytical Techniques
A variety of analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC) with various detection methods.
-
Ion Chromatography (IC) with conductivity detection.
-
Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) for high sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , typically requiring derivatization.
-
Colorimetric Assays for rapid and simple quantification.
-
Spectroscopic Methods for structural characterization.
The following sections provide detailed protocols and data for some of the most widely used and validated methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for the analysis of this compound. Due to the lack of a strong chromophore in the MSA molecule, detection can be achieved using universal detectors like Evaporative Light Scattering Detector (ELSD) or by derivatization to introduce a UV-active moiety.[3][4] Electrochemical detection offers another sensitive and direct approach.[5]
HPLC with Evaporative Light Scattering Detection (ELSD)
This method is suitable for the direct analysis of this compound without derivatization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Primesep B, 4.6 x 150 mm, 5 µm | [3] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid Gradient | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detector | ELSD | [3] |
| Limit of Detection (LOD) | 10 ppb | [3] |
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
ELSD Settings:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a calibration curve.
-
Analysis: Inject standards and samples. Quantify the this compound peak based on the calibration curve.
Experimental Workflow
HPLC with UV Detection following Derivatization
To enhance sensitivity with UV detection, this compound can be derivatized. A common approach involves reaction with a nucleophilic reagent that contains a chromophore.[4][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Derivatizing Agent | N,N-diethyldithiocarbamate | [6] |
| Column | C18 reverse-phase | [6] |
| Mobile Phase | Acetonitrile / 5 mmol/L ammonium acetate solution (gradient) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection Wavelength | 277 nm | [6] |
| Limit of Quantitation (LOQ) | 0.6 ppm | [6] |
| Recovery | 80-115% | [6] |
Experimental Protocol
-
Derivatization:
-
Accurately weigh approximately 250 mg of the sample into a reaction vial.[6]
-
Add 200 µL of a water:acetonitrile (50:50, v/v) solution to dissolve the sample.[6]
-
Adjust the pH of the reaction system to 7-8 with sodium hydroxide solution.[4]
-
Add 500 µL of 2.0 mg/mL N,N-diethyldithiocarbamate solution.[6]
-
Dilute to 5 mL with N,N-dimethylacetamide.[6]
-
Heat the mixture at 80°C for 1 hour.[6]
-
Cool to room temperature before injection.
-
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Analysis: Inject the derivatized standards and samples. The structure of the derivative can be confirmed by LC-MS.[6] Quantify using a calibration curve prepared from derivatized standards.
Derivatization and Analysis Workflow
Ion Chromatography (IC) with Conductivity Detection
Ion chromatography is a highly robust and specific method for the determination of ionic species like methanesulfonate. It is particularly useful for analyzing MSA in complex matrices such as pharmaceutical formulations and environmental samples.[7][8][9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Anion exchange column (e.g., Dionex IonPac AS11-HC) | [2] |
| Eluent | Sodium hydroxide or sodium carbonate/bicarbonate buffer | [8][10] |
| Detection | Suppressed conductivity | [7][8] |
| Linearity Range | 0.295 - 14.73 µg/mL | [7] |
| Limit of Detection (LOD) | 0.3 µg/mL | [8] |
Experimental Protocol
-
Instrumentation: An ion chromatography system equipped with an eluent generator (optional), a high-pressure pump, an autosampler, a guard and analytical ion-exchange column, a suppressor, and a conductivity detector.[2][11]
-
Chromatographic Conditions:
-
Guard Column: Dionex IonPac AG11-HC.[2]
-
Analytical Column: Dionex IonPac AS11-HC.[2]
-
Eluent: A suitable concentration of sodium hydroxide or a sodium carbonate/bicarbonate buffer.[8][10]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 10 - 100 µL.[10]
-
Column Temperature: Ambient or controlled.
-
-
Detection: Suppressed conductivity detection is used to enhance sensitivity by reducing background conductivity.[8]
-
Sample Preparation:
-
Analysis: Inject standards and samples. Identify the methanesulfonate peak by its retention time and quantify using a calibration curve.
Ion Chromatography Analysis Workflow
Colorimetric Assay
A simple and inexpensive colorimetric method is available for the determination of sulfinic acids in biological samples. This method relies on the coupling reaction of an aromatic diazonium salt with the sulfinic acid to produce a colored diazosulfone derivative.[12]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagent | Fast Blue BB salt (diazonium salt) | [12] |
| Detection Wavelength | 420 nm | [12] |
| Detection Range | 10 - 300 µM | [12] |
| Lower Detection Limit | 10 nmol | [12] |
Experimental Protocol
-
Materials:
-
Tissue Extraction (for biological samples):
-
Homogenize tissue in 2 volumes of chilled water.[12]
-
Take a 1.0 mL aliquot of the aqueous sample.
-
-
Extraction of Sulfinic Acid:
-
To the 1.0 mL sample, add 1.0 mL of 2 M sulfuric acid and mix.[12]
-
Add 8 mL of butanol (pre-saturated with 1 M sulfuric acid) and mix thoroughly for 30 seconds.[12]
-
Transfer the upper butanol phase to a new tube containing 4.0 mL of sodium acetate buffer (pH 4.5) and mix vigorously.[12]
-
Allow phases to separate.
-
-
Color Reaction:
-
To the butanol phase, add an appropriate amount of Fast Blue BB salt solution. The reaction is performed at an acidic pH to reduce interference from phenols and amines.[12]
-
Allow the reaction to proceed for a set time (e.g., 10 minutes).
-
-
Extraction and Measurement:
-
Extract the resulting colored diazosulfone derivative into an organic solvent like a toluene/butanol mixture.[12]
-
Wash the organic phase with butanol-saturated water to remove unreacted diazonium salt.[12]
-
Transfer the colored organic phase to a cuvette.
-
Add 1 mL of pyridine to stabilize the color.[12]
-
Measure the absorbance at 420 nm against a blank.[12]
-
-
Quantification: Prepare a standard curve using known concentrations of this compound carried through the same procedure.
Colorimetric Assay Signaling Pathway
Conclusion
The analytical methods described provide a range of options for the detection and quantification of this compound. The choice of the most suitable method will depend on the specific application, required sensitivity, sample matrix, and available resources. For routine quality control in pharmaceutical analysis, IC and HPLC methods offer high robustness and reproducibility.[2][7] For trace-level detection in complex matrices, HILIC-MS provides excellent sensitivity and selectivity.[13] The colorimetric assay, while less specific, offers a simple and cost-effective alternative for certain applications.[12] It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure data quality and reliability.
References
- 1. AGU23 [agu.confex.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ELSD HPLC Method for Analysis of Methanesulfonic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 4. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]
- 5. Measurement of hydroxyl radical-generated methane sulfinic acid by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of methanesulphonic acid content of busulfan drug substance and busulfan (Myleran) tablets by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. series.publisso.de [series.publisso.de]
- 10. ijprs.com [ijprs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methanesulfinic Acid (MSIA) as a Reagent in Atmospheric Chemistry Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfinic acid (CH₃S(O)OH, MSIA) is a pivotal intermediate in the atmospheric sulfur cycle, primarily formed from the oxidation of dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO).[1] Its subsequent chemical transformations significantly influence the atmospheric budget of sulfur compounds, including the formation of methanesulfonic acid (MSA) and sulfur dioxide (SO₂), which are key precursors to atmospheric aerosols.[2][3] Understanding the kinetics and mechanisms of MSIA reactions is crucial for accurately representing the sulfur cycle in atmospheric chemistry models and assessing its impact on climate and air quality. These models are essential tools for predicting the effects of both natural and anthropogenic emissions on the environment. While not directly related to drug development, the analytical techniques and understanding of small molecule oxidation pathways can be of interest to professionals in this field.
This document provides detailed application notes on the role of MSIA in atmospheric chemistry, protocols for key experiments, and quantitative data to support modeling efforts.
Application Notes
Role in Atmospheric Sulfur Chemistry
MSIA is a central hub in the atmospheric oxidation of reduced sulfur compounds. Its primary atmospheric sources are:
-
Oxidation of Dimethyl Sulfide (DMS): The reaction of DMS with the hydroxyl radical (OH) is a major pathway for MSIA formation.[2][4]
-
Oxidation of Dimethyl Sulfoxide (DMSO): DMSO, another DMS oxidation product, is readily oxidized by OH radicals to produce MSIA in high yields.[5]
Once formed, MSIA is primarily removed from the atmosphere through reactions with oxidants in both the gas and aqueous phases:
-
Gas-Phase Oxidation: The reaction with OH radicals is a dominant sink for gaseous MSIA, leading to the formation of the methanesulfonyl radical (CH₃SO₂) which can then either decompose to SO₂ or react further to form MSA.[2][6] The branching ratio between these two pathways is highly temperature-dependent, with lower temperatures favoring MSA formation.[2][7] The reaction of MSIA with ozone (O₃) in the gas phase is considered to be of minor importance compared to the OH reaction.[8]
-
Aqueous-Phase Oxidation: In cloud droplets and aerosols, MSIA is oxidized by OH radicals and ozone.[3] The aqueous-phase reaction with ozone is a significant pathway for the production of MSA, thereby influencing the growth of aerosol particles.[3]
The accurate representation of these formation and loss pathways in atmospheric models like GEOS-Chem is critical for predicting the concentrations of MSA and sulfate aerosols, which have significant climatic implications.[9]
Challenges in Atmospheric Modeling
Modeling MSIA chemistry presents several challenges:
-
Uncertainty in Reaction Kinetics: While rate constants for key reactions have been measured, uncertainties remain, particularly regarding their temperature and pH dependence in the aqueous phase.[10][11]
-
Multiphase Processes: The partitioning of MSIA between the gas and aqueous phases and its subsequent reactions in different phases are complex processes that are difficult to constrain in models.
-
Analytical Detection: Accurate measurement of ambient MSIA concentrations is challenging due to its reactive nature and low atmospheric abundance, hindering model evaluation.
Quantitative Data
The following tables summarize key quantitative data for the atmospheric reactions of this compound.
Table 1: Gas-Phase Reaction Rate Constants
| Reaction | A-factor (cm³ molecule⁻¹ s⁻¹) | E/R (K) | k(298 K) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| MSIA + OH → Products | - | - | (9 ± 3) x 10⁻¹¹ |
Table 2: Aqueous-Phase Reaction Rate Constants
| Reaction | pH | Temperature (K) | Rate Constant (M⁻¹ s⁻¹) | Reference(s) |
| MSIA + O₃ → Products | 5.3 - 13 | Room Temperature | - | [10] |
| MSIA + OH → Products | - | - | 1.2 x 10⁷ | [12] |
Table 3: Product Yields from MSIA Oxidation
| Reactant | Oxidant | Phase | Product | Yield | Temperature (K) | Reference(s) |
| MSIA | OH | Gas | SO₂ | 0.9 ± 0.2 | 298 | |
| MSIA | OH | Gas | CH₃SO₂ | - | - | [2][6] |
| CH₃SO₂ | - | Gas | SO₂ | ~96% | 300 | [2] |
| CH₃SO₂ | - | Gas | MSA | ~4% | 300 | [2] |
| CH₃SO₂ | - | Gas | SO₂ | ~4% | 260 | [2] |
| CH₃SO₂ | - | Gas | MSA | ~96% | 260 | [2] |
Experimental Protocols
Protocol 1: Determination of the Aqueous-Phase Reaction Rate of MSIA with Ozone using a Bubble Column Reactor
This protocol describes a general procedure for studying the kinetics of the reaction between MSIA and ozone in the aqueous phase.
Objective: To determine the second-order rate constant for the reaction of MSIA with ozone in an aqueous solution at a specific pH and temperature.
Materials:
-
This compound (MSIA)
-
Ozone generator
-
Bubble column reactor
-
pH meter and buffer solutions
-
Thermostated water bath
-
Ion chromatograph (IC) with a conductivity detector
-
High-purity water
-
Reference compound (e.g., a compound with a known ozone reaction rate)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of MSIA in high-purity water.
-
Prepare a buffered aqueous solution at the desired pH.
-
Add a known concentration of MSIA and the reference compound to the buffered solution in the bubble column reactor.
-
-
Experimental Setup:
-
Place the bubble column reactor in the thermostated water bath to maintain a constant temperature.
-
Connect the ozone generator to the gas inlet of the bubble column reactor.
-
-
Reaction Initiation:
-
Start bubbling a constant flow of ozone-containing gas through the solution.
-
Record the start time of the reaction.
-
-
Sample Collection:
-
At regular time intervals, withdraw aliquots of the reaction solution.
-
Immediately quench the reaction in the aliquots (e.g., by adding an ozone scavenger like indigo carmine).
-
-
Sample Analysis:
-
Analyze the concentrations of MSIA, the reference compound, and the primary product (MSA) in the collected samples using ion chromatography.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of MSIA and the reference compound against time.
-
Determine the pseudo-first-order rate constants from the slopes of the linear fits.
-
Calculate the second-order rate constant for the reaction of MSIA with ozone relative to the known rate constant of the reference compound.
-
Protocol 2: Quantification of MSIA and MSA in Atmospheric Aerosol Samples by Ion Chromatography
This protocol outlines a general method for the analysis of MSIA and MSA in aerosol filter samples.
Objective: To quantify the concentrations of MSIA and MSA in atmospheric particulate matter.
Materials:
-
Aerosol filter samples (e.g., quartz fiber filters)
-
Ion chromatograph (IC) with a conductivity detector and a suitable anion-exchange column
-
High-purity water
-
Eluent solution (e.g., sodium carbonate/bicarbonate buffer)
-
Stock standards of MSIA and MSA
-
Ultrasonic bath
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Extraction:
-
Place a portion of the aerosol filter in a clean extraction vessel.
-
Add a known volume of high-purity water.
-
Extract the soluble ions by sonicating the sample in an ultrasonic bath for a specified time (e.g., 30 minutes).
-
-
Sample Preparation:
-
Filter the extract through a syringe filter to remove any insoluble particles.
-
Dilute the sample if necessary to bring the analyte concentrations within the calibration range.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of MSIA and MSA with known concentrations covering the expected sample concentration range.
-
Inject the standards into the IC and generate a calibration curve for each analyte.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the IC.
-
Identify and quantify the MSIA and MSA peaks based on their retention times and the calibration curves.
-
-
Data Reporting:
-
Calculate the concentration of MSIA and MSA in the original aerosol sample, taking into account the extraction volume, dilution factors, and the volume of air sampled.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Branching ratios in reactions of OH radicals with methylamine, dimethylamine, and ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. AGU23 [agu.confex.com]
- 4. Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. US20160264511A1 - Bubble column reactor based digester and method for its use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ACP - Contribution of expanded marine sulfur chemistry to the seasonal variability of dimethyl sulfide oxidation products and size-resolved sulfate aerosol [acp.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stability of Methanesulfinic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of methanesulfinic acid (MSIA) in aqueous solutions. Due to its inherent instability, handling and experimenting with MSIA requires careful consideration of its degradation pathways. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in aqueous solutions?
A1: this compound (CH₃SO₂H) is known to be unstable in aqueous solutions and primarily degrades through two pathways:
-
Disproportionation: In this process, two molecules of this compound react to form one molecule of methanesulfonic acid (CH₃SO₃H) and one molecule of S-methyl methanethiosulfonate (CH₃S(O)₂SCH₃). This is a common degradation pathway for many sulfinic acids.[1]
-
Oxidation: this compound is readily oxidized, especially in the presence of dissolved oxygen (autoxidation) or other oxidizing agents. The primary oxidation product is the much more stable methanesulfonic acid. This oxidation can be accelerated by the presence of metal ions or exposure to light.
Q2: What factors influence the stability of this compound solutions?
A2: The stability of this compound in aqueous solutions is influenced by several factors:
-
pH: The pH of the solution can affect the rate of both disproportionation and oxidation. While specific quantitative data is scarce, the stability of sulfinic acids is generally pH-dependent.
-
Temperature: Higher temperatures typically accelerate the rate of degradation reactions. For stability studies, it is crucial to control the temperature.
-
Presence of Oxygen: Dissolved oxygen plays a significant role in the oxidative degradation of this compound. To enhance stability, solutions should be deoxygenated and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of sulfinic acids. Using high-purity water and chelating agents like EDTA can help mitigate this.
-
Light Exposure: Photochemical degradation can occur. Therefore, it is recommended to protect solutions from light by using amber glassware or covering the container with aluminum foil.
Q3: How should I prepare an aqueous solution of this compound for an experiment?
A3: Due to its instability, preparing and storing stock solutions of this compound is not recommended. The free acid is often generated in situ from its more stable sodium salt, sodium methanesulfinate (CH₃SO₂Na).[1] A common procedure involves dissolving a precisely weighed amount of sodium methanesulfinate in deoxygenated, high-purity water under an inert atmosphere. The free acid can then be generated by careful addition of a strong acid, like hydrochloric acid, to the desired stoichiometry immediately before use.
Q4: What are the expected degradation products I should monitor in my experiments?
A4: The primary degradation products to monitor are:
-
Methanesulfonic acid (MSA): The final oxidation product.
-
S-methyl methanethiosulfonate: A product of disproportionation.
Monitoring the disappearance of this compound alongside the appearance of these products will provide a comprehensive picture of its stability.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound in aqueous solutions.
Issue 1: Rapid Disappearance of this compound in Solution
| Possible Cause | Troubleshooting Step |
| Oxidation by Dissolved Oxygen | Prepare all solutions with deoxygenated water (e.g., by sparging with nitrogen or argon for at least 30 minutes). Handle all solutions under an inert atmosphere. |
| Contamination with Metal Ions | Use high-purity water (e.g., Milli-Q or equivalent). Consider adding a chelating agent like EDTA to the buffer or solution at a low concentration (e.g., 0.1 mM). |
| Elevated Temperature | Prepare and handle solutions at low temperatures (e.g., on an ice bath). Store any temporary solutions at 2-8°C, protected from light. |
| Photodegradation | Use amber glassware or wrap containers in aluminum foil to protect the solution from light. |
Issue 2: Inconsistent or Non-Reproducible Kinetic Data
| Possible Cause | Troubleshooting Step |
| Variability in Solution Preparation | Prepare fresh solutions of this compound in situ for each experiment from its sodium salt. Do not use previously prepared and stored stock solutions. |
| pH Fluctuation | Use a reliable buffer system to maintain a constant pH throughout the experiment. Verify the pH of the reaction mixture at the beginning and end of the experiment. |
| Inconsistent Oxygen Levels | Ensure a consistent and thorough deoxygenation procedure for all experiments. Maintain a positive pressure of inert gas during the experiment. |
Issue 3: Issues with HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape or Tailing for this compound | The pKa of this compound is around 2. Ensure the mobile phase pH is at least 1.5-2 pH units away from the pKa for good peak shape. Acidifying the mobile phase (e.g., with formic acid or phosphoric acid) is common. |
| Co-elution of Peaks | Optimize the gradient, mobile phase composition, or try a different column chemistry (e.g., a polar-embedded phase or a column designed for polar analytes). |
| Ghost Peaks | This could be due to the degradation of this compound in the autosampler. Keep the autosampler tray cooled (e.g., 4°C). Analyze samples as quickly as possible after preparation. |
| No Peak for this compound | The compound may have completely degraded before analysis. Prepare the sample immediately before injection. Confirm the stability of the compound in the analytical mobile phase. |
Data Presentation
The stability of this compound is highly dependent on the experimental conditions. The following table provides an illustrative summary of expected stability trends. Note: Specific rate constants (k) and half-lives (t½) are highly variable and should be determined experimentally under your specific conditions.
| Condition | pH | Temperature (°C) | Atmosphere | Expected Stability (Half-life) | Primary Degradation Pathway |
| A | 4.0 | 25 | Air | Very Short (< 1 hour) | Oxidation & Disproportionation |
| B | 7.0 | 25 | Air | Very Short (< 1 hour) | Oxidation & Disproportionation |
| C | 4.0 | 4 | Inert (N₂) | Moderate (hours) | Disproportionation |
| D | 7.0 | 4 | Inert (N₂) | Moderate (hours) | Disproportionation |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol describes the in situ generation of this compound from its more stable sodium salt.
Materials:
-
Sodium methanesulfinate (CH₃SO₂Na)
-
High-purity, deoxygenated water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Inert gas (Nitrogen or Argon)
-
Volumetric flasks and pipettes
Procedure:
-
Deoxygenate Water: Sparge high-purity water with an inert gas for at least 30 minutes.
-
Prepare Sodium Methanesulfinate Solution: Under a continuous stream of inert gas, accurately weigh the required amount of sodium methanesulfinate and dissolve it in the deoxygenated water in a volumetric flask to achieve the desired molar concentration.
-
Generate this compound: Immediately before initiating your experiment, add a stoichiometric equivalent of the standardized HCl solution to the sodium methanesulfinate solution. Mix gently. This will protonate the sulfinate to form this compound.
Note: This solution should be used immediately and should not be stored.
Protocol 2: General Procedure for an Aqueous Stability Study
This protocol outlines a general method for assessing the stability of this compound under controlled conditions.
Objective: To determine the degradation rate of this compound in an aqueous solution at a specific pH and temperature.
Materials:
-
Freshly prepared aqueous solution of this compound (from Protocol 1)
-
Deoxygenated buffer solution of the desired pH
-
Temperature-controlled water bath or incubator
-
HPLC vials
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: In a temperature-controlled vessel under an inert atmosphere, add the freshly prepared this compound solution to the deoxygenated buffer to achieve the final target concentration.
-
Time Zero (t=0) Sample: Immediately after mixing, withdraw an aliquot, quench the reaction if necessary (e.g., by dilution in cold mobile phase), and place it in an HPLC vial for immediate analysis.
-
Incubation: Maintain the reaction mixture at the desired temperature under an inert atmosphere.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots, treat them in the same way as the t=0 sample, and place them in HPLC vials for analysis.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the concentration of this compound and its degradation products.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the degradation reaction and calculate the rate constant (k) and the half-life (t½).
Protocol 3: Example HPLC Method for Analysis
This is an example method and may require optimization for your specific system and analytes.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12-13 min: 50% to 5% B
-
13-18 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm or Mass Spectrometry (for confirmation of degradation products)
-
Autosampler Temperature: 4°C
Visualizations
Caption: Decomposition pathways of this compound in aqueous solution.
Caption: General workflow for a stability study of this compound.
Caption: Troubleshooting logic for rapid degradation of this compound.
References
Technical Support Center: Degradation Pathways of Methanesulfinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanesulfinic acid (MSIA). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of MSIA, helping you to anticipate and address challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an experimental setting?
A1: this compound (MSIA) primarily degrades through oxidation. The two main pathways observed are reaction with hydroxyl radicals (•OH) and ozone (O3).[1][2][3] In aqueous solutions, oxidation by hydroxyl radicals is a significant pathway, leading to the formation of methanesulfonic acid (MSA) as the major product.[3][4][5] Oxidation by ozone also yields MSA, although this reaction is considered to be of minor significance in the gas phase compared to the reaction with •OH radicals.[1][2]
Q2: My experiment involves exposing MSIA to air. Should I be concerned about degradation?
A2: Yes, exposure to air, particularly in the presence of UV light or other sources of radical initiation, can lead to the degradation of MSIA. Atmospheric oxygen itself is not the primary oxidant, but it plays a role in the chain reaction initiated by radicals like •OH.[4][5] In the presence of dioxygen, a chain reaction can occur, significantly increasing the yield of methanesulfonic acid.[4][5] If your experimental conditions can generate radicals (e.g., through photolysis, sonication, or the presence of transition metals), you should expect degradation of your MSIA sample.
Q3: I am observing the formation of unexpected byproducts in my reaction with MSIA. What could they be?
A3: Besides the primary degradation product, methanesulfonic acid (MSA), several other byproducts can be formed depending on the specific conditions. These can include sulfate, methane, ethane, and dimethyl sulfone.[4][5] The formation of these products is often associated with the decomposition of intermediate radicals. For instance, the initial reaction with a hydroxyl radical can form an OH-adduct that may decompose to yield methyl radicals (•CH3) and bisulfite.[4] The methyl radicals can then lead to the formation of methane and ethane.
Q4: How can I minimize the degradation of this compound during storage and in my experiments?
A4: To minimize degradation, MSIA and its salts should be stored in a cool, dry, and well-ventilated place, protected from light.[6] Keep containers tightly closed and consider storing under an inert atmosphere like nitrogen.[6] In your experiments, avoid conditions that promote oxidation. This includes minimizing exposure to UV light, high temperatures, and sources of radical initiators such as transition metal ions. Using deoxygenated solvents can also help to reduce oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
-
Possible Cause: Presence of oxidizing agents or radical initiators. Hydroxyl radicals are highly reactive with MSIA.[4][5]
-
Troubleshooting Steps:
-
Analyze for Contaminants: Check your solvent and reagents for trace amounts of transition metals or peroxides, which can catalyze the formation of radicals.
-
Use Radical Scavengers: If compatible with your experiment, consider adding a radical scavenger to quench any generated radicals.
-
Deoxygenate Solutions: Purge your solutions with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can participate in oxidative chain reactions.[4][5]
-
Protect from Light: Conduct your experiments in the dark or using amber glassware to prevent photolytic generation of radicals.
-
Issue 2: Inconsistent results in experiments involving this compound.
-
Possible Cause: Variable degradation of MSIA between experimental runs.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, including temperature, light exposure, and reagent purity, are kept consistent.
-
Prepare Fresh Solutions: Prepare MSIA solutions fresh before each experiment to minimize degradation during storage.
-
Quantify MSIA Concentration: Use an analytical technique like HPLC or ion chromatography to determine the exact concentration of MSIA at the start of each experiment.[3][7][8]
-
Monitor Degradation Products: Simultaneously monitor for the appearance of degradation products like MSA to assess the extent of degradation.
-
Quantitative Data
The following table summarizes key kinetic data for the degradation of this compound.
| Reaction | Rate Constant (k) | Conditions | Reference |
| MSIA + •OH | 5.3 x 10⁹ dm³ mol⁻¹ s⁻¹ | Aqueous solution | [4][5] |
| Oxidation of methanesulfinate by ozone | 2 x 10⁶ dm³ mol⁻¹ s⁻¹ | Aqueous solution | [4] |
Experimental Protocols
Protocol 1: Analysis of this compound and Its Degradation Products by Ion Chromatography
This protocol is based on methods used to quantify MSIA and its primary oxidation product, MSA.[7][9]
-
Objective: To separate and quantify this compound and methanesulfonic acid in an aqueous sample.
-
Materials:
-
Ion chromatograph (IC) system with a conductivity detector.
-
Anion-exchange column suitable for separating small organic acids.
-
Eluent (e.g., a sodium hydroxide or sodium carbonate/bicarbonate solution).
-
Standard solutions of this compound and methanesulfonic acid.
-
Sample vials.
-
-
Procedure:
-
Sample Preparation: Dilute the aqueous sample containing MSIA to fall within the linear range of the instrument. If necessary, filter the sample through a 0.22 µm filter to remove particulate matter.
-
Instrument Setup: Equilibrate the IC system with the chosen eluent until a stable baseline is achieved.
-
Calibration: Inject a series of standard solutions of known concentrations for both MSIA and MSA to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample into the IC system.
-
Data Analysis: Identify and quantify the peaks corresponding to MSIA and MSA by comparing their retention times and peak areas to the calibration standards.
-
Visualizations
Below are diagrams illustrating the key degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the oxidation mechanism of this compound by ozone in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of DMSO and this compound by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OH-Radical-induced oxidation of this compound. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. OH-Radical-induced oxidation of this compound. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. AGU23 [agu.confex.com]
- 8. Measurement of hydroxyl radical-generated methane sulfinic acid by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of methane sulfinic acid in the gas-phase OH-radical initiated oxidation of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methanesulfinic Acid Synthesis
Welcome to the Technical Support Center for methanesulfinic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale synthesis methods for this compound?
A1: this compound is typically synthesized in the laboratory through a few common routes. Due to the instability of the free acid, it is often prepared from its more stable salt, sodium methanesulfinate. The primary methods include:
-
Synthesis of Sodium Methanesulfinate from Methanesulfonyl Chloride: This is a widely used method where methanesulfonyl chloride is reacted with a reducing agent like sodium sulfite or sodium metabisulfite.
-
Synthesis via Grignard Reagent: This method involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium chloride) with sulfur dioxide.
-
Oxidation of Dimethyl Sulfoxide (DMSO): In specific applications, particularly in atmospheric chemistry studies, this compound can be generated through the gas-phase oxidation of DMSO by hydroxyl radicals.[1][2]
Q2: Why is my this compound unstable and what are the signs of decomposition?
A2: Free this compound is known to be unstable and can decompose, especially when stored at room temperature or exposed to air and moisture. The primary mode of decomposition is disproportionation, where two molecules of this compound react to form methanesulfonic acid and S-methyl methanethiosulfonate. Signs of decomposition include a foul odor and the formation of an oily, pentane-insoluble substance. For improved stability, it is recommended to store this compound under an inert atmosphere at low temperatures (-10 to -15°C).
Q3: What are the key impurities I should be aware of during this compound synthesis?
A3: The impurities in your final product will largely depend on the synthetic route you employ.
-
From Methanesulfonyl Chloride: The most common impurities are inorganic salts such as sodium chloride, sodium sulfate, and unreacted sodium sulfite or metabisulfite.[3]
-
Via Grignard Reagent: Potential impurities include the corresponding sulfonic acid (methanesulfonic acid), unreacted magnesium salts, and byproducts from side reactions of the Grignard reagent.
-
From DMSO Oxidation: Common byproducts include dimethyl sulfone (DMSO2), sulfur dioxide (SO2), and methanesulfonic acid (MSA).[1][4]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Synthesis of Sodium Methanesulfinate from Methanesulfonyl Chloride
Issue 1: Low Yield of Sodium Methanesulfinate
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction temperature is maintained at 60-65°C to facilitate the reaction. Monitor the reaction for the cessation of reflux, which indicates completion.[3] |
| pH Out of Range | The pH of the reaction mixture should be maintained between 8 and 9. Use a sodium hydroxide solution to adjust the pH as needed during the reaction.[3] |
| Loss during Workup | Sodium methanesulfinate has some solubility in water. When precipitating the product, ensure the solution is sufficiently concentrated and cooled to minimize loss in the mother liquor. During filtration and washing, use a minimal amount of cold solvent. |
| Side Reactions | Slow, dropwise addition of methanesulfonyl chloride is crucial to control the exothermic reaction and prevent side reactions. |
Issue 2: Presence of Inorganic Salt Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Inefficient Removal of Byproducts | Sodium chloride is a common byproduct. After initial filtration, washing the crude product with anhydrous ethanol can help remove it.[3] Calcium sulfate and calcium bisulfite can be precipitated by adding a calcium chloride solution before filtering the sulfonation liquid.[3] |
| Co-precipitation with Product | Ensure that the precipitation of the desired product is carried out under conditions that minimize the co-precipitation of inorganic salts. This can often be achieved by carefully controlling the concentration and temperature. |
| Insufficient Washing | Thoroughly wash the filtered sodium methanesulfinate crystals with a suitable solvent in which the inorganic salts are soluble but the product is not. |
Synthesis of this compound via Grignard Reagent and SO₂
Issue 3: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Poor Grignard Reagent Formation | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. Use anhydrous solvents. |
| Side Reactions of Grignard Reagent | The Grignard reagent can react with atmospheric carbon dioxide. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Trapping of SO₂ | Ensure efficient bubbling of dry sulfur dioxide gas through the Grignard solution at a low temperature (e.g., 0°C) to maximize the reaction and minimize side reactions. |
| Loss during Acidic Workup | This compound is sensitive to strong acids. Use a mild acidic workup, and perform extractions quickly to minimize decomposition. |
Experimental Protocols
Protocol 1: Synthesis of Sodium Methanesulfinate from Methanesulfonyl Chloride and Sodium Metabisulfite
This protocol is adapted from a general procedure for the synthesis of sulfinates.
Materials:
-
Methanesulfonyl chloride
-
Sodium metabisulfite
-
Sodium hydroxide solution
-
Calcium chloride solution (50% w/w)
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas
Equipment:
-
Four-necked flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet, add 326 g of a 35% (mass fraction) aqueous solution of sodium metabisulfite.
-
Reaction Initiation: Under a nitrogen atmosphere, stir the solution and heat it to 60-65°C.
-
Addition of Methanesulfonyl Chloride: Slowly add 90.6 g of methanesulfonyl chloride to the flask while maintaining a gentle reflux.
-
pH Control: During the addition, monitor the pH of the reaction mixture and maintain it within the range of 8-9 by adding a sodium hydroxide solution as needed.[3]
-
Reaction Completion: The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
-
Impurity Precipitation: Add a 50% (mass fraction) solution of calcium chloride and stir for 10 minutes to precipitate calcium sulfate and calcium bisulfite.[3]
-
Filtration: Filter the solution to remove the precipitated inorganic salts, yielding a colorless and transparent sulfonation liquid.
-
Concentration and Precipitation: Concentrate the filtrate under reduced pressure until white crystals of sodium methanesulfinate appear. Stop heating and allow the mixture to cool.
-
Purification: Add an appropriate amount of anhydrous ethanol to the cooled mixture to precipitate any remaining sodium chloride. Filter to remove the sodium chloride.
-
Isolation: Heat the filtrate to evaporate the solvent, yielding the crude sodium methanesulfinate as a white solid.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent and then dried.
Data Presentation
Table 1: Common Impurities in this compound Synthesis by Route
| Synthesis Route | Common Impurities/Byproducts |
| Methanesulfonyl Chloride + Sodium Metabisulfite | Sodium chloride, Sodium sulfate, Calcium sulfate, Calcium bisulfite[3] |
| Grignard Reagent (CH₃MgCl) + SO₂ | Methanesulfonic acid, Magnesium salts |
| Gas-Phase Oxidation of DMSO | Dimethyl sulfone (DMSO₂), Sulfur dioxide (SO₂), Methanesulfonic acid (MSA)[1][4] |
Visualizations
Diagram 1: Synthesis Workflow for Sodium Methanesulfinate
Caption: Workflow for the synthesis and purification of sodium methanesulfinate.
Diagram 2: Logical Relationship of Impurity Formation (DMSO Oxidation)
Caption: Formation of byproducts from this compound during DMSO oxidation.
References
Technical Support Center: Purification of Crude Methanesulfinic Acid
Welcome to the technical support center for the purification of crude methanesulfinic acid (MsOH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of during purification?
A1: this compound is a strong, corrosive, and hygroscopic organic acid.[1][2] Its sensitivity to moisture and thermal stability are critical factors during purification.[2] It is considered a green acid as it is less toxic than many mineral acids and is biodegradable.[2][3]
Key Physical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| Molecular Formula | CH₄O₂S | [4] |
| Molecular Weight | 80.11 g/mol | [4] |
| Appearance | Colorless to slightly brown oily liquid | [2] |
| Melting Point | 17-20 °C | [2][5] |
| Boiling Point | 122 °C @ 1 mmHg167 °C @ 10 mmHg | [6] |
| Decomposition | Decomposes above 185 °C at atmospheric pressure. | [6] |
| Solubility | Miscible with water, alcohol, ether. Insoluble in alkanes. |[2] |
Q2: What are the most common impurities in crude this compound?
A2: Impurities largely depend on the synthetic route. Common impurities include:
-
Water: Due to its hygroscopic nature.[1]
-
Sulfuric Acid and Sulfates: Can be generated from overoxidation during synthesis.[6]
-
Chlorides: A common impurity if chlorine is used in the manufacturing process.[6]
-
Organosulfur Compounds: Incomplete oxidation can lead to malodorous organosulfur impurities.[6]
-
Methyl Methanesulfonate (MMS): A potentially genotoxic impurity that can form, especially during distillation.[7][8]
-
Metal Ions: Can be introduced from equipment or reagents.[6]
Q3: Which purification techniques are most effective for this compound?
A3: The choice of technique depends on the primary impurities.
-
Vacuum Distillation: The most common and effective method for removing non-volatile impurities, colored materials, and residual solvents.[9]
-
Chemical Treatment: Useful for removing specific impurities. For example, treatment with barium hydroxide can precipitate sulfuric acid as barium sulfate.[9]
-
Azeotropic Distillation: Effective for removing water using a solvent like benzene or toluene.[9]
-
Recrystallization: While less common for the acid itself due to its low melting point, it is a viable technique. Finding a suitable solvent system is key.
Below is a general workflow for selecting a purification method.
Caption: General workflow for selecting a purification technique.
Troubleshooting Guides
Guide 1: Vacuum Distillation
Q: My this compound is decomposing (turning dark) in the distillation flask. What's wrong?
A: This is likely due to excessive temperature. This compound decomposes above 185°C at atmospheric pressure.[6]
-
Solution 1: Improve Vacuum. Ensure your vacuum system is operating efficiently. A lower pressure allows for distillation at a lower temperature. For instance, at 10 mmHg, the boiling point is 167°C, while at 1 mmHg, it drops to 122°C.[6]
-
Solution 2: Use a Proper Heating Mantle/Oil Bath. Direct heating with a flame can create hot spots. Use a heating mantle with a stirrer or a well-circulated oil bath for even temperature distribution.
-
Solution 3: Minimize Distillation Time. Prolonged heating, even at appropriate temperatures, can lead to the formation of byproducts like methyl methanesulfonate (MMS).[7]
Distillation Parameters for this compound
| Pressure (mmHg) | Boiling Point (°C) | Citations |
|---|---|---|
| 1 | 122 | [6] |
| 10 | 167 | [2][6] |
| 10-30 | 192-200 (Bottoms Temp) | [10] |
| 200-400 | 174-180 (Bottoms Temp) |[10] |
Q: The distillation is very slow, and I'm getting a poor yield. What should I do?
A: This can be caused by an inefficient setup or incorrect parameters.
-
Solution 1: Check for Leaks. Ensure all joints in your distillation apparatus are properly sealed to maintain a stable, low pressure.
-
Solution 2: Insulate the Apparatus. Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.
-
Solution 3: Adjust Temperature. If the temperature is too low, the vapor pressure will be insufficient for a reasonable distillation rate. Gradually increase the temperature, but do not exceed the decomposition threshold.
Guide 2: Recrystallization
Q: My this compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Since this compound has a low melting point (17-20°C), this is a common issue.[2][5]
-
Solution 1: Add More "Soluble" Solvent. Return the mixture to the heat source and add a small amount of the solvent in which the acid is more soluble. This keeps the compound in solution longer as it cools, allowing it to reach a temperature below its melting point before saturation is achieved.[11]
-
Solution 2: Cool Slowly. After dissolving, allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling out.[11]
-
Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solution's surface. This creates a nucleation site for crystal growth.
Q: I can't find a good single solvent for recrystallization. What are my options?
A: A two-solvent system is a great alternative.[12]
-
How it Works: Dissolve the crude acid in a minimum amount of a hot solvent in which it is highly soluble. Then, slowly add a "non-solvent" (in which the acid is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the first solvent to make it clear again, then cool slowly.[12]
-
Potential Solvent Systems: Given that this compound is soluble in ether and insoluble in alkanes and toluene, a potential system could be diethyl ether/hexane or diethyl ether/toluene.[2] Always perform small-scale solubility tests first.[13]
Caption: Troubleshooting logic for a failed recrystallization.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is for removing non-volatile impurities and color from crude this compound.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle or oil bath.
-
Charge: Charge the distillation flask with the crude this compound (no more than 2/3 full). Add a magnetic stir bar.
-
Evacuate: Close the system and slowly apply vacuum. A pressure of 1-10 mmHg is recommended.[6]
-
Heat: Begin stirring and gently heat the flask.
-
Fractionation: Collect and discard any initial low-boiling fractions. Collect the main fraction at the expected boiling point for the applied pressure (see table above).
-
Termination: Stop the distillation when a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
Cool Down: Allow the apparatus to cool completely before slowly reintroducing air into the system.
Caption: Experimental workflow for vacuum distillation.
Protocol 2: Removal of Sulfuric Acid Impurity
This protocol uses precipitation to remove sulfuric acid contamination.[9]
Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate volume of water.
-
Treatment: Slowly add a stoichiometric amount of barium hydroxide, Ba(OH)₂, as a solution or a slurry, to the stirred this compound solution. Sulfuric acid will react to form insoluble barium sulfate (BaSO₄).
-
Stirring: Allow the mixture to stir for 1-2 hours at room temperature to ensure complete precipitation.
-
Filtration: Filter the mixture through a Celite pad or a fine porosity filter paper to remove the precipitated BaSO₄.
-
Water Removal: The resulting aqueous solution of this compound can be concentrated and dried, for example, by azeotropic distillation with toluene[9] or by careful vacuum distillation as described in Protocol 1.
Caption: Workflow for removing sulfuric acid impurity.
References
- 1. Proper Storage and Handling of Methanesulfonic Acid (MSA) [horiazonchemical.com]
- 2. Methanesulfonic acid | 75-75-2 [chemicalbook.com]
- 3. Methanesulfonic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 4. This compound | CH4O2S | CID 87251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4035242A - Distillative purification of alkane sulfonic acids - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Yield with Methanesulfinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction yields and overcome common challenges when working with methanesulfinic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and its more commonly used salt, sodium methanesulfinate.
Issue 1: Low or No Yield of the Desired Product
Low or non-existent yield is a frequent challenge, often stemming from the inherent instability of sulfinic acids or suboptimal reaction conditions.
| Possible Cause | Troubleshooting Steps & Optimization Strategies |
| Degradation of this compound | This compound is prone to disproportionation, especially in acidic conditions, yielding methanesulfonic acid and other byproducts. It is often preferable to use its more stable salt, sodium methanesulfinate. If the free acid is required, it should be generated in situ and used immediately. |
| Poor Nucleophilicity of Sodium Methanesulfinate | The reactivity of sodium methanesulfinate as a nucleophile can be highly dependent on the solvent. In nucleophilic substitution reactions for the synthesis of sulfones, polar aprotic solvents like DMSO or DMF are often effective at solvating the sodium cation and enhancing the nucleophilicity of the sulfinate anion. |
| Side Reactions of the Electrophile | In reactions with alkyl halides, elimination can compete with substitution, particularly with secondary and tertiary halides. To favor substitution, use a less sterically hindered primary halide if possible and maintain the lowest effective reaction temperature. |
| Incomplete Reaction | Monitor the reaction progress using appropriate analytical techniques such as TLC, LC-MS, or GC-MS. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. However, be cautious as prolonged heating can lead to degradation. |
| Issues with Starting Materials | Ensure the purity of your starting materials. Impurities in the electrophile or the sulfinate salt can interfere with the reaction. Sodium methanesulfinate can be hygroscopic; ensure it is dry before use. |
Issue 2: Formation of Significant Side Products
The presence of unexpected peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.
| Common Side Products | Formation Mechanism & Prevention |
| Methanesulfonic Acid | This is a common byproduct from the oxidation of this compound. To minimize its formation, it is crucial to exclude air from the reaction mixture by working under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Thiosulfonates | These can form from the disproportionation of sulfinic acids. Using the more stable sodium sulfinate salt and maintaining neutral or slightly basic conditions can suppress this side reaction.[2] |
| Over-alkylation/Multiple Substitutions | In reactions where the product can also act as a nucleophile, over-alkylation may occur. To mitigate this, use a stoichiometric amount of the sulfinate salt or add it slowly to the reaction mixture to maintain a low concentration. |
Frequently Asked Questions (FAQs)
Q1: Should I use this compound or sodium methanesulfinate in my reaction?
A1: Due to the instability of this compound, it is generally recommended to use its more stable salt, sodium methanesulfinate, for most applications.[2][3] Sodium methanesulfinate is a commercially available, bench-stable solid that is easier to handle and store.[2][3] If the free acid is necessary, it is best generated in situ immediately before use.
Q2: What are the optimal storage conditions for sodium methanesulfinate?
A2: Sodium methanesulfinate should be stored in a tightly sealed container in a cool, dry place to protect it from moisture and atmospheric oxygen. It is advisable to store it under an inert atmosphere if it will be kept for an extended period.
Q3: How can I monitor the progress of a reaction involving sodium methanesulfinate?
A3: The choice of monitoring technique depends on the specific reaction. Thin-layer chromatography (TLC) is often a quick and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable. There are also established HPLC methods for the direct quantitative determination of this compound.[4]
Q4: What are the key considerations when using sodium methanesulfinate in a Julia-Kocienski olefination?
A4: In the Julia-Kocienski olefination, the choice of the heteroaromatic sulfone is critical for the reaction's success and stereoselectivity. While not directly using methanesulfinate as the primary reagent, related sulfones are key. Troubleshooting often involves optimizing the base, solvent, and temperature to control the formation of the intermediate and the subsequent elimination to the desired alkene.
Data Presentation
The following tables summarize quantitative data from the literature to guide reaction optimization.
Table 1: Synthesis of Aryl Sulfones from Aryl Halides and Sodium Methanesulfinate
| Aryl Halide | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI/L-proline | DMSO | 110 | 24 | 85 |
| Bromobenzene | CuI/TMEDA | DMF | 120 | 12 | 78 |
| 4-Iodotoluene | Fe(acac)₃/DMEDA | NMP | 130 | 10 | 92 |
| 1-Bromo-4-nitrobenzene | None (light-promoted) | DMSO | Room Temp | 24 | 95 |
Data compiled from various sources on arylsulfone synthesis.[5][6]
Table 2: Synthesis of Vinyl Sulfones from Alkynes and Sodium Methanesulfinate
| Alkyne | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuI/bpy | H₂O/EtOH | 80 | 12 | 88 |
| 1-Octyne | NaI/TsOH·H₂O | MeNO₂ | 80 | 24 | 75 |
| Phenylacetylene | I₂O₅ | MeCN | Room Temp | 2 | 92 |
Data compiled from various sources on vinyl sulfone synthesis.[7][8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Alkyl Sulfones
This protocol describes a general method for the nucleophilic substitution of an alkyl halide with sodium methanesulfinate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methanesulfinate (1.2 equivalents) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Sodium Methanesulfinate
This protocol describes the synthesis of sodium methanesulfinate from methanesulfonyl chloride and sodium metabisulfite.[1]
-
Reaction Setup: In a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet, add a 35% (w/w) solution of sodium metabisulfite.
-
Heating: Under a nitrogen atmosphere, stir and heat the solution to 60-65 °C.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride while maintaining a gentle reflux.
-
pH Control: During the addition, maintain the pH of the reaction mixture between 8 and 9 using a sodium hydroxide solution.
-
Reaction Completion: The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
-
Isolation: Filter the solution to obtain a clear sulfonation liquid. Concentrate the liquid under reduced pressure until white crystals form.
-
Purification: Cool the mixture and add anhydrous ethanol to precipitate sodium chloride, which is then removed by filtration. The filtrate is heated to evaporate the solvent, yielding the crude sodium methanesulfinate. Further purification can be achieved by recrystallization.
Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 8. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Methanesulfinic Acid Reaction Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you manage, mitigate, and analyze byproducts in reactions involving methanesulfinic acid (MSIA).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: this compound (CH₃SO₂H) is a reactive intermediate that can lead to several byproducts, primarily through oxidation and disproportionation. The most common byproducts include:
-
Methanesulfonic acid (MSA, CH₃SO₃H): The primary oxidation product.[1][2][3][4] This can be formed by various oxidants, including hydroxyl radicals and ozone.[1][2]
-
S-methyl methanethiosulfonate (CH₃SO₂SCH₃): A key product of disproportionation.[5]
-
Dimethyl sulfone (DMSO₂): Can be observed as a secondary oxidation product.[2][3]
-
Sulfur dioxide (SO₂): Can be formed in gas-phase oxidation reactions.[3]
-
Methane and Ethane: Minor byproducts that can be formed under certain conditions, such as radiolysis.[2]
Q2: My reaction yield is poor and I see several unknown spots on my TLC/peaks in my LC-MS. Could this be due to this compound instability?
A2: Yes, the instability of this compound is a frequent cause of poor yields and the formation of multiple byproducts. The primary instability pathway is disproportionation, which is often accelerated by acidic conditions or elevated temperatures.[5][6] This process converts the desired sulfinic acid into a sulfonic acid and a thiosulfonate, consuming your starting material and complicating purification.[5]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:
-
Temperature Control: Maintain low temperatures throughout the reaction and workup to slow the rate of disproportionation and other side reactions.
-
pH Management: Avoid strongly acidic conditions, which catalyze disproportionation.[6] If an acid is necessary, consider using a weaker acid or adding it slowly at low temperatures.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfinic acid to methanesulfonic acid.
-
Prompt Workup: Process the reaction mixture immediately after completion to minimize the time for byproduct formation.[7]
Q4: What are the best methods for detecting and quantifying this compound and its byproducts?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with electrochemical detection or mass spectrometry (LC-MS), is a powerful method for separating and quantifying this compound and its various byproducts like methanesulfonic acid.[8]
-
Ion Chromatography (IC): This technique is effective for quantifying methanesulfonic acid and can be adapted for this compound.[4][9]
-
Colorimetric Assays: A simple colorimetric method can be used to measure sulfinic acid concentrations by reacting them with a diazonium salt to produce a colored diazosulfone derivative.[10][11] This is particularly useful for biological samples.[10][11]
Q5: How should I properly quench a reaction containing this compound to prevent byproduct formation during workup?
A5: A proper quench is critical to stop the reaction and prevent further degradation.
-
Cool the Reaction: Before quenching, cool the reaction vessel in an ice bath to minimize exothermic events and slow degradation.[7]
-
Slow Addition of a Weak Base: Slowly add a chilled, dilute aqueous solution of a weak base, such as sodium bicarbonate. This will neutralize the acidic this compound and any acid catalysts, converting the sulfinic acid to its more stable sulfinate salt. The slow addition is crucial to control gas evolution (CO₂) and any potential exotherm.[12]
-
Maintain Low Temperature: Keep the mixture cold during the entire quenching process.
-
Proceed Immediately to Extraction: Do not let the quenched mixture sit for an extended period. Proceed with the extraction and subsequent purification steps promptly.[7]
Troubleshooting Guides
This section provides a structured approach to common issues encountered during experiments with this compound.
Issue 1: Low Yield of Desired Product and Formation of Insoluble Precipitate
| Symptom | Possible Cause | Recommended Action |
| An insoluble, sticky, or oily precipitate forms during the reaction or workup. LC-MS analysis of the soluble portion shows peaks corresponding to methanesulfonic acid and S-methyl methanethiosulfonate. | Disproportionation: The sulfinic acid is disproportionating into sulfonic acid and thiosulfonate.[5] This is often accelerated by heat or acid. | 1. Temperature Control: Run the reaction at a lower temperature. 2. pH Control: If the reaction is run under acidic conditions, consider using a less acidic catalyst or adding it portion-wise. 3. Solvent Choice: Use a solvent where the sulfinic acid has good solubility but byproducts may be less soluble, potentially allowing for easier removal. |
Issue 2: Desired Product is Contaminated with a More Polar Impurity
| Symptom | Possible Cause | Recommended Action |
| A significant impurity with a mass +16 Da higher than the desired product is observed in LC-MS. The impurity has a shorter retention time on reverse-phase HPLC. | Oxidation: The this compound or a sulfinate intermediate is being oxidized to the corresponding sulfonic acid (methanesulfonic acid).[1][2][4] | 1. Use an Inert Atmosphere: Rigorously exclude air from the reaction by using nitrogen or argon. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Avoid Oxidizing Agents: Scrutinize all reagents to ensure no unintended oxidizing agents are present. |
Key Experimental Protocols
Protocol 1: General Quenching and Workup Procedure
This protocol is designed to neutralize this compound and minimize byproduct formation during the workup phase.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃), chilled to 0-5 °C
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Upon reaction completion (as determined by TLC, LC-MS, etc.), place the reaction flask in an ice bath and cool to 0-5 °C.[7]
-
While stirring vigorously, slowly add the chilled saturated NaHCO₃ solution dropwise. Caution: Gas evolution (CO₂) will occur. Control the rate of addition to keep foaming manageable.[12]
-
Continue addition until the aqueous phase is neutral or slightly basic (test with pH paper).
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with the chosen organic solvent (2-3 times).
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature.
-
Proceed immediately to purification (e.g., column chromatography).
Protocol 2: HPLC-MS Method for Byproduct Profiling
This method provides a baseline for detecting this compound and its primary byproducts.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mass spectrometer with electrospray ionization (ESI) source, operating in negative ion mode.
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0.0 | 98 | 2 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 98 | 2 |
| 20.0 | 98 | 2 |
Parameters:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
MS Scan Range: m/z 50-500
Expected [M-H]⁻ Ions:
| Compound | Formula | Expected [M-H]⁻ (m/z) |
|---|---|---|
| This compound | CH₄O₂S | 79.0 |
| Methanesulfonic Acid | CH₄O₃S | 95.0 |
| S-methyl methanethiosulfonate | C₂H₆O₂S₂ | 125.0 |
Visual Guides
Disproportionation Pathway of this compound
The following diagram illustrates the key disproportionation pathway, which is a major source of byproduct formation.
References
- 1. Understanding the oxidation mechanism of this compound by ozone in the atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OH-Radical-induced oxidation of this compound. The reactions of the methanesulfonyl radical in the absence and presence of dioxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. AGU23 [agu.confex.com]
- 5. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. Measurement of hydroxyl radical-generated methane sulfinic acid by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. "Colorimetric Assay for this compound in Biological Samples" by Charles F. Babbs and Melissa J. Gale [docs.lib.purdue.edu]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
safe handling and storage procedures for methanesulfinic acid
Technical Support Center: Methanesulfinic Acid
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: The primary hazard of this compound is its inherent instability. It is known to be a viscous oil that can decompose at room temperature[1]. This instability can lead to the formation of other, potentially hazardous, compounds. Additionally, like other acids, it is expected to be corrosive and irritating to the skin and eyes[2].
Q2: How does this compound differ from methanesulfonic acid?
A2: this compound (CH₄O₂S) and methanesulfonic acid (CH₄O₃S) are distinct compounds with significantly different stability. Methanesulfonic acid is a strong, stable acid that is commercially available and widely used. In contrast, this compound is highly unstable and not typically isolated or stored for long periods[1]. It is crucial to use the correct safety procedures for the specific acid you are handling.
Q3: Can I store this compound?
A3: It is strongly recommended to use this compound immediately after its preparation[1]. If short-term storage is absolutely necessary, it should be stored at or below -15°C under an inert atmosphere (e.g., Nitrogen or Argon) for a limited time[1]. Always be aware that decomposition may still occur.
Q4: What are the signs of decomposition of this compound?
A4: While specific data is limited, visual signs of decomposition could include a change in color, the evolution of gas, or a change in viscosity. Any unexpected changes in the appearance of the substance should be treated as an indication of decomposition.
Q5: Is it safer to work with the salt of this compound?
A5: Yes. Sulfinate salts, such as sodium methanesulfinate, are significantly more stable and less prone to disproportionation than the free acid[1]. Whenever possible, using the salt form is a safer alternative.
Troubleshooting Guides
Problem 1: My this compound appears to be decomposing during my experiment (e.g., color change, gas evolution).
-
Possible Cause: Exposure to air (oxygen), elevated temperatures, or incompatible materials. Sulfinic acids are susceptible to oxidation and can be catalyzed by acids to disproportionate[1].
-
Solution:
-
Ensure your reaction is being conducted under a strictly inert atmosphere (nitrogen or argon).
-
Maintain a low temperature throughout your experiment. If the reaction allows, cool the vessel in an ice bath.
-
Use degassed solvents to minimize dissolved oxygen.
-
Verify that all reagents and equipment are compatible with acidic and sensitive compounds.
-
Problem 2: I need to quench my reaction containing this compound.
-
Possible Cause: The quenching process can introduce incompatible substances (e.g., water, non-degassed solvents) or cause an exothermic reaction, accelerating decomposition.
-
Solution:
-
If possible, perform the quench at a low temperature.
-
Use degassed quenching solutions.
-
If an acidic quench is required, perform it at a low temperature with rapid extraction into an organic solvent to minimize contact time[1].
-
Problem 3: I have a small spill of a solution containing this compound.
-
Possible Cause: Accidental spillage during handling.
-
Solution:
-
Alert personnel in the immediate area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ensure adequate ventilation during cleanup.
-
Data Presentation
Due to the unstable nature of free this compound, extensive quantitative safety data is not available. The following table provides information on its more stable sodium salt for reference and comparison.
| Parameter | This compound, Sodium Salt | Methanesulfonic Acid (for comparison) |
| CAS Number | 20277-69-4[3] | 75-75-2[4] |
| Physical State | Solid[3] | Liquid[5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents[3]. | Strong oxidizers, amines, bases, acids, various metals (copper, brass, steel, iron)[6]. |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Keep under nitrogen[3]. | Store in a cool, dry, well-ventilated area away from incompatible substances. Corrosives area[5]. Recommended temperature: 10–30°C[7]. |
Experimental Protocols
General Handling Protocol for Freshly Prepared this compound
This protocol assumes this compound has been generated in solution for immediate use.
-
Preparation: Conduct the synthesis in a fume hood using Schlenk line or glovebox techniques to maintain an inert atmosphere[1].
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (consult glove compatibility charts for the specific solvents being used).
-
Temperature Control: Maintain the reaction and the solution of this compound at a low temperature (e.g., 0°C or below) using an appropriate cooling bath.
-
Reagent and Solvent Preparation: Use freshly distilled and degassed solvents to minimize exposure to oxygen and water.
-
Immediate Use: Plan your experimental workflow to ensure the prepared this compound is used in the subsequent reaction step with minimal delay[1].
-
Waste Disposal: Quench any unreacted this compound at low temperature with a suitable reagent. Dispose of all waste in appropriately labeled hazardous waste containers.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. Proper Storage and Handling of Methanesulfonic Acid (MSA) [horiazonchemical.com]
preventing oxidation of methanesulfinic acid to methanesulfonic acid
Welcome to the technical support center for methanesulfinic acid (MSIA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted oxidation of this compound to methanesulfonic acid (MSA) during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation of this compound in Solution
-
Question: I've prepared a solution of this compound, and subsequent analysis shows a significant amount of methanesulfonic acid. What could be the cause?
-
Answer: this compound is inherently unstable and can undergo both oxidation and disproportionation.[1][2] The primary causes for its degradation in solution are:
-
Presence of Oxygen: The sulfinic acid moiety is highly susceptible to oxidation by atmospheric oxygen.[3]
-
Acidic Conditions: Disproportionation, a process where two molecules of sulfinic acid react to form a sulfonic acid and a thiosulfonate, can be catalyzed by acidic conditions.
-
Elevated Temperatures: Higher temperatures can accelerate the rates of both oxidation and disproportionation.
-
Presence of Metal Impurities: Transition metals can potentially catalyze the oxidation of sulfinic acids.[2]
-
Issue 2: Low Yield of this compound from Synthesis
-
Question: My synthesis of this compound resulted in a low yield, with the major byproduct being methanesulfonic acid. How can I improve this?
-
Answer: Low yields of this compound are often due to its degradation during the reaction or workup. To minimize the formation of methanesulfonic acid, consider the following:
-
Inert Atmosphere: Conduct the synthesis and all subsequent manipulations under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[1]
-
Temperature Control: Maintain a low temperature throughout the reaction and workup to slow down degradation processes.[3]
-
pH Control: If possible, avoid strongly acidic conditions during the workup, as this can promote disproportionation.[1]
-
Issue 3: Impurities Detected in Purified this compound
-
Question: After purification, my this compound still shows the presence of methanesulfonic acid and other impurities when analyzed by NMR or HPLC. What are my options?
-
Answer: The appearance of impurities after purification is a common issue due to the instability of this compound.
-
Disproportionation: The most likely impurities are methanesulfonic acid and the corresponding thiosulfonate, which are products of disproportionation.[1][2]
-
Purification Strategy:
-
Recrystallization: If your this compound is a solid, recrystallization can be an effective purification method. The higher melting point and different solubility of methanesulfonic acid may allow for its removal.[4]
-
Chromatography: While challenging due to potential on-column degradation, flash chromatography or preparative HPLC can be used for purification. It is crucial to work quickly and use cold solvents.
-
-
Storage: Re-evaluate your storage conditions. Purified this compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere.[3]
-
Sample Preparation for Analysis: Prepare analytical samples immediately before analysis and keep them cold to minimize degradation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound?
A1: this compound has two primary degradation pathways:
-
Oxidation: It can be oxidized to the more stable methanesulfonic acid. This can be initiated by atmospheric oxygen or other oxidizing agents.
-
Disproportionation: In this process, two molecules of this compound react to form one molecule of methanesulfonic acid and one molecule of a thiosulfonate. This reaction is often catalyzed by acidic conditions.[1][2]
Q2: How can I safely store this compound to minimize degradation?
A2: To ensure the stability of this compound during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, such as -20°C.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Form: Whenever possible, store as a more stable salt, such as sodium methanesulfinate.[1][2] The free acid is inherently less stable.
Q3: Are there any recommended antioxidants or stabilizers for this compound?
A3: While the literature does not extensively cover specific stabilizers for this compound in a laboratory setting, the use of radical scavengers could theoretically inhibit autoxidation pathways.[5] However, the compatibility of such additives with your specific reaction conditions and downstream applications must be carefully considered. The most effective stabilization strategy is the exclusion of oxygen and storage at low temperatures.
Q4: Is it better to work with this compound or its salt, sodium methanesulfinate?
A4: For applications where it is feasible, using sodium methanesulfinate is highly recommended. Sulfinate salts are generally more stable and less prone to disproportionation than the free sulfinic acid.[1][2] The free acid can be generated in situ by acidification of the salt if required for a specific reaction step.
Q5: How can I detect the presence of methanesulfonic acid in my this compound sample?
A5: Several analytical techniques can be used to detect and quantify methanesulfonic acid as an impurity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating and quantifying both methanesulfinic and methanesulfonic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species in your sample based on their distinct chemical shifts.
-
Mass Spectrometry (MS): Mass spectrometry can be used to detect the different molecular weights of this compound and methanesulfonic acid.
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
This protocol outlines the best practices for handling this compound to minimize its degradation.
-
Atmosphere: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using either a glovebox or Schlenk line techniques.[1]
-
Glassware: Use oven-dried glassware to ensure there is no residual moisture.
-
Solvents: Use freshly distilled or degassed solvents to minimize dissolved oxygen.[1]
-
Temperature: Keep the this compound and its solutions cold (e.g., in an ice bath) whenever possible.
-
Transfers: Use gas-tight syringes or cannulas for transferring solutions of this compound.
Protocol 2: Purification of this compound by Acidification of its Sodium Salt
This protocol describes a method to obtain free this compound from the more stable sodium methanesulfinate, a common procedure for purification.[4]
-
Dissolution: Dissolve sodium methanesulfinate in deionized water at a low temperature (0-5°C).
-
Acidification: Slowly add a chilled, dilute solution of a non-oxidizing acid (e.g., HCl) dropwise to the sodium methanesulfinate solution while stirring vigorously. Monitor the pH to avoid strongly acidic conditions.
-
Crystallization: The free this compound, being less soluble, may precipitate or crystallize out of the solution.
-
Isolation: Quickly filter the solid product under a blanket of inert gas.
-
Washing: Wash the collected solid with a small amount of ice-cold, deoxygenated water.
-
Drying: Dry the purified this compound under high vacuum at a low temperature.
-
Storage: Immediately store the purified acid under an inert atmosphere at -20°C.[3]
Data Presentation
Table 1: Stability of Sulfinic Acids - General Considerations
| Condition | Impact on Stability | Recommendation |
| Presence of Oxygen | High | Handle under an inert atmosphere (e.g., Argon, Nitrogen). |
| Elevated Temperature | High | Store at low temperatures (-20°C) and conduct reactions at the lowest feasible temperature.[3] |
| Acidic pH | Moderate to High | Avoid strongly acidic conditions to minimize disproportionation. |
| Presence of Light | Potential for radical initiation | Store in amber vials or protect from light. |
| Presence of Metals | Potential for catalysis | Use high-purity reagents and solvents. |
Visualizations
Caption: Oxidation pathway of this compound to methanesulfonic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]
- 4. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 5. The hydrogen atom transfer reactivity of sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Methanesulfinic Acid
Welcome to the technical support center for troubleshooting reactions involving methanesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction with this compound is giving a complex mixture of products with a low yield of the desired compound. What are the likely side reactions?
Low yields in reactions involving this compound often stem from its inherent instability. Two primary side reactions to consider are disproportionation and oxidation.
-
Disproportionation: In the presence of acid or upon heating, this compound can disproportionate into methanesulfonic acid and other sulfur-containing byproducts. This is a common decomposition pathway for sulfinic acids.
-
Oxidation: this compound is readily oxidized to the more stable methanesulfonic acid, especially in the presence of atmospheric oxygen or other oxidizing agents in the reaction mixture.
To mitigate these side reactions, consider the following:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Maintain a low reaction temperature, as heat can accelerate both disproportionation and oxidation.
-
pH Control: If your reaction conditions allow, avoiding strongly acidic conditions may reduce the rate of disproportionation.
FAQ 2: I suspect my this compound starting material has degraded. How can I assess its purity and what are the common impurities?
This compound is susceptible to degradation over time, especially if not stored properly. The primary degradation product is methanesulfonic acid due to oxidation.
Purity Assessment:
-
NMR Spectroscopy: ¹H NMR is a straightforward method to check for the presence of methanesulfonic acid as an impurity. This compound will have a peak for the S-H proton, which will be absent in methanesulfonic acid. The chemical shifts of the methyl protons will also differ.
-
Titration: A simple acid-base titration can give an indication of the total acid content, but it will not distinguish between this compound and methanesulfonic acid.
Common Impurities:
-
Methanesulfonic acid: The most common impurity due to oxidation.
-
Water: this compound is hygroscopic.
Storage Recommendations:
-
Store in a cool, dry place.
-
Keep the container tightly sealed to minimize exposure to air and moisture.
-
Store under an inert atmosphere if possible.
FAQ 3: I am using sodium methanesulfinate in my reaction to synthesize a sulfone, but the yield is poor. What could be the issue?
When using sodium methanesulfinate for the synthesis of sulfones, low yields can be attributed to several factors:
-
Reactivity of the Alkylating/Arylating Agent: The success of the reaction heavily depends on the electrophilicity of your coupling partner. Activated alkyl halides (e.g., allylic or benzylic) and electron-deficient aryl halides are generally better substrates.
-
Solvent Choice: A polar aprotic solvent such as DMF or DMSO is often preferred to ensure the solubility of the sodium methanesulfinate and to facilitate the nucleophilic substitution reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the sulfinate or the product. Optimization of the reaction temperature is crucial.
-
Moisture: The presence of water can hydrolyze the alkylating agent and affect the solubility and reactivity of the salt. Ensure anhydrous conditions are maintained.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.
Caption: A step-by-step guide to troubleshooting low reaction yields.
Key Decomposition Pathways
Understanding the potential decomposition pathways of this compound is crucial for diagnosing yield issues.
Caption: Primary pathways for this compound degradation.
Data Summary
While specific quantitative data on the stability of this compound is sparse in the literature, data for the more stable methanesulfonic acid (MSA) can provide some context for thermal stability.
| Property | Methanesulfonic Acid (MSA) | Notes |
| Thermal Decomposition | Decomposes above 185 °C at atmospheric pressure. | This compound is expected to be significantly less thermally stable. |
| Oxidative Stability | Highly resistant to strong oxidizing agents. | This compound is readily oxidized. |
| Hydrolytic Stability | Remarkably stable against hydrolysis under acidic or basic conditions. | The stability of this compound to hydrolysis is less well-documented. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Alkyl/Aryl Sulfones using Sodium Methanesulfinate
This protocol is a general guideline for the synthesis of sulfones from an alkyl or aryl halide and sodium methanesulfinate.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methanesulfinate (1.2 equivalents) and a polar aprotic solvent (e.g., DMF or DMSO, to a concentration of 0.1-0.5 M).
-
Stir the suspension under an inert atmosphere (nitrogen or argon).
-
-
Addition of Reagents:
-
Add the alkyl or aryl halide (1.0 equivalent) to the suspension at room temperature.
-
If the halide is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfone.
-
Protocol 2: Small-Scale Purity Check of this compound by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent in which both this compound and its potential impurity, methanesulfonic acid, are soluble (e.g., DMSO-d₆ or D₂O).
-
Gently agitate the tube to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound (CH₃ and S-OH protons) and methanesulfonic acid (CH₃ proton).
-
Integrate the respective methyl peaks to determine the relative molar ratio of the two acids, providing an estimate of the purity.
-
For further assistance, please consult relevant literature for your specific reaction or contact a technical support specialist.
Technical Support Center: Solvent Effects on Methanesulfinic Acid Reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental use of methanesulfinic acid, with a focus on how solvent choice impacts its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive? this compound (CH₃SO₂H), also known as MSIA, is an organosulfur compound featuring a sulfinic acid functional group.[1] Its reactivity stems from the sulfur atom, which is in an intermediate oxidation state, making it susceptible to both oxidation and reduction.[2][3] The sulfur is pyramidal and chiral, and the acid is generally more acidic than the corresponding carboxylic acid.[4] It is a valuable intermediate in organic synthesis but is known for its instability.[1][4]
Q2: What are the primary decomposition pathways for this compound in solution? this compound is prone to two main decomposition pathways, especially in its free acid form:
-
Oxidation: The sulfinic acid moiety is easily oxidized to the corresponding sulfonic acid (methanesulfonic acid, MSA). This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[2][3]
-
Disproportionation: In this process, two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate. This is a common issue during storage and analysis.[2][4]
Q3: How does solvent choice affect the stability of this compound? Solvent choice is critical. Polar protic solvents, like water and alcohols, can hydrogen-bond with the sulfinate anion, which can affect its stability and nucleophilicity.[5] The stability is often better when stored as a more robust sulfinate salt rather than the free acid.[4] For experiments, it is crucial to use dry, deoxygenated solvents and to maintain an inert atmosphere to minimize oxidative degradation.[2]
Q4: Can I expect this compound to act as a nucleophile? How does the solvent affect this? Yes, the methanesulfinate anion is a nucleophile. Its nucleophilicity is highly dependent on the solvent.
-
In polar protic solvents (e.g., methanol, water): The anion is heavily solvated by hydrogen bonds. This "cage" of solvent molecules stabilizes the anion but blunts its nucleophilicity, as energy is required to strip the solvent molecules away before it can react.[5][6]
-
In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile): The anion is less strongly solvated. The absence of acidic protons means no hydrogen bonding occurs with the nucleophile. This leaves the anion "freer" and more reactive, significantly increasing its nucleophilicity.[5]
Q5: What are the standard safety precautions for handling this compound? Always consult the Safety Data Sheet (SDS) for detailed information.[7] General safety measures include:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling any vapors.[2][7]
-
Inert Atmosphere: For reactions and storage, using an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.[2]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity in a substitution reaction. | Solvent is polar protic (e.g., ethanol, water): The solvent is solvating and deactivating your nucleophile through hydrogen bonding.[5] | Switch to a polar aprotic solvent like dry DMF, DMSO, or acetonitrile to enhance nucleophilicity. |
| Decomposition of the starting material: The free sulfinic acid is unstable and may have degraded before or during the reaction. | Use the more stable corresponding sulfinate salt (e.g., sodium methanesulfinate). If you must use the free acid, generate it in situ or use it immediately after preparation.[4] | |
| Reaction yields multiple products, including sulfonic acid and thiosulfonates. | Oxidation: The sample was exposed to air (oxygen).[2] | Perform the reaction and all manipulations under a strict inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques. Use deoxygenated solvents.[2] |
| Disproportionation: This is an inherent instability of sulfinic acids, often catalyzed by acidic conditions.[2][4] | Minimize the time the compound spends as a free acid. Work at lower temperatures if possible. Consider if the reaction can be run under neutral or slightly basic conditions. | |
| Low yield when synthesizing a sulfinate salt via Grignard reaction. | Side reactions of the Grignard reagent: Coupling with unreacted starting halide is common at higher temperatures and concentrations.[2] | Ensure slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent to keep its concentration low. Maintain a cool reaction temperature. |
| Aqueous solubility of the sulfinate salt: Product may be lost during the aqueous workup.[2] | When quenching the reaction, use a minimal amount of aqueous solution. If the salt remains in the organic layer, ensure the solution is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentrating.[2] | |
| Purified compound shows impurities by NMR or HPLC after storage. | Decomposition during storage: The compound has oxidized or disproportionated over time.[2] | Store the compound as a salt if possible, under an inert atmosphere, at a low temperature (-20°C), and protected from light. Prepare analytical samples immediately before analysis and keep them cold.[2][7] |
Data Presentation
Table 1: Expected Influence of Solvent Properties on this compound Reactivity
| Solvent | Dielectric Constant (ε) at 25°C[5] | Solvent Type | Expected Effect on Nucleophilicity | Rationale |
| Water | 78 | Polar Protic | Low | Strong hydrogen bonding solvates and stabilizes the sulfinate anion, reducing its reactivity.[5] |
| Methanol | 33 | Polar Protic | Low to Moderate | Hydrogen bonding is present but weaker than in water, leading to less severe deactivation.[5] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | High | Lacks acidic protons; cannot hydrogen bond with the anion. The anion is poorly solvated and highly reactive. |
| Acetonitrile (MeCN) | 37 | Polar Aprotic | High | Does not hydrogen bond with the anion, leaving it "naked" and highly nucleophilic. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate | Lower polarity reduces the solubility of the sulfinate salt but still promotes higher nucleophilicity than protic solvents. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate | Similar to THF, solubility may be a limiting factor. |
| Hexane | 1.9 | Nonpolar Aprotic | Very Low | Solubility of the sulfinate salt is typically very low, preventing it from participating in the reaction. |
Experimental Protocols
Protocol 1: Synthesis of Sodium Methanesulfinate via Sulfonyl Chloride Reduction
Objective: To prepare the relatively stable sodium methanesulfinate salt from methanesulfonyl chloride.
Materials:
-
Methanesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask and addition funnel
Procedure:
-
Preparation: In a round-bottom flask, dissolve sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) in deionized water.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature is below 10°C.
-
Addition: Add methanesulfonyl chloride (1 equivalent) dropwise to the cold, stirring solution via an addition funnel over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to obtain the crude sodium methanesulfinate as a white solid.
-
Purification (Optional): The salt can be recrystallized from an ethanol/water mixture for higher purity.
-
Drying: Dry the purified solid under high vacuum to remove residual solvent. Store the final product under an inert atmosphere at a low temperature.
Protocol 2: Monitoring the Stability of this compound in Different Solvents by HPLC
Objective: To quantify the degradation of this compound over time in various solvents.
Materials:
-
This compound or a stable sulfinate salt
-
A selection of solvents to be tested (e.g., water, methanol, acetonitrile, THF)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or conductivity)
-
Vials for sample storage
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: Deoxygenate all solvents to be tested by sparging with nitrogen or argon for at least 30 minutes.
-
Stock Solution: Prepare a stock solution of this compound (or its salt) in a deoxygenated solvent where it is stable and soluble (e.g., cold, deoxygenated acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into separate vials. Evaporate the solvent under a stream of nitrogen. To each vial, add a different deoxygenated test solvent to achieve the same final concentration. Purge the headspace of each vial with inert gas and seal tightly.
-
Storage Conditions: Store the sets of vials under controlled conditions (e.g., room temperature, 4°C, -20°C).
-
Time Points: At designated time points (e.g., t=0, 1h, 4h, 24h, 48h), take one vial from each solvent set for analysis.
-
HPLC Analysis: Immediately analyze the sample by HPLC to quantify the remaining amount of this compound. The appearance of new peaks corresponding to methanesulfonic acid or the thiosulfonate can also be monitored.
-
Data Analysis: Plot the concentration of this compound versus time for each solvent to determine the rate of degradation.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of DMSO and this compound by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. arxiv.org [arxiv.org]
Validation & Comparative
A Comparative Analysis of Sulfinic Acid Reagents for Synthetic Chemistry and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfinic acid reagent is a critical decision that can significantly influence the efficiency, yield, and scalability of synthetic methodologies. This guide provides an objective comparison of common sulfinic acid reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.
Sulfinic acids and their salts are versatile intermediates in organic synthesis, serving as precursors for a wide array of sulfur-containing compounds, including sulfones and sulfonamides, which are prevalent in many pharmaceutical agents.[1] Their utility stems from their dual reactivity, acting as both nucleophiles and electrophiles.[1] This guide focuses on a comparative analysis of commonly used sulfinic acid reagents, including sodium hydroxymethanesulfinate (Rongalite), thiourea dioxide, and various sulfinate salts, with a focus on their performance in the synthesis of vinyl sulfones.
Performance Comparison of Sulfinic Acid Reagents
The efficiency of different sulfinic acid reagents can vary significantly depending on the specific reaction conditions and substrates. The following tables summarize quantitative data on the performance of several common reagents in the synthesis of vinyl sulfones, a key structural motif in medicinal chemistry.
Table 1: Comparative Yields in the Synthesis of (E)-β-(Thiocyanato)vinyl Sulfones [2]
| Sulfinic Acid Reagent | Product | Yield (%) |
| 4-Methylbenzenesulfinic acid | (E)-1-((2-thiocyanato-2-phenylvinyl)sulfonyl)-4-methylbenzene | 85 |
| Benzenesulfinic acid | (E)-phenyl(2-thiocyanato-2-phenylvinyl)sulfone | 82 |
| 4-Methoxybenzenesulfinic acid | (E)-1-methoxy-4-((2-thiocyanato-2-phenylvinyl)sulfonyl)benzene | 78 |
| 4-Chlorobenzenesulfinic acid | (E)-1-chloro-4-((2-thiocyanato-2-phenylvinyl)sulfonyl)benzene | 88 |
| 2-Naphthalenesulfinic acid | (E)-2-((2-thiocyanato-2-phenylvinyl)sulfonyl)naphthalene | 75 |
Table 2: Comparative Performance of Sulfinating Agents in Vinyl Sulfone Synthesis [3][4]
| Sulfinating Agent | Substrate | Product | Yield (%) | Reference |
| Sodium p-toluenesulfinate | Styrene | (E)-1-methyl-4-(styrylsulfonyl)benzene | 95 | [3] |
| Sodium p-toluenesulfinate | 1-Octene | (E)-1-methyl-4-(oct-1-en-1-ylsulfonyl)benzene | 87 | [3] |
| Sodium benzenesulfinate | 1,2-dibromoethane | Phenyl vinyl sulfone | 85 | [4] |
| Sodium methylsulfinate | 1,2-dibromoethane | Methyl vinyl sulfone | 82 | [4] |
Key Reagents in Focus: A Comparative Overview
Sodium Hydroxymethanesulfinate (Rongalite): A versatile and relatively stable reducing agent, Rongalite's activity is primarily attributed to the in situ generation of the sulfoxylate ion (SO₂²⁻).[5] It is noted for its stability in alkaline environments.[6] While effective, it can exhibit slower reduction rates compared to other sulfur-based reductants.[6]
Thiourea Dioxide: Also known as formamidine sulfinic acid, thiourea dioxide is a stable, crystalline solid that serves as a safer alternative to sodium dithionite.[7] Its reducing power is activated upon hydrolysis in alkaline solutions or by heating, which generates the highly reducing sulfinate anion.[7] Aged solutions of thiourea dioxide can generate stronger reductants.[6]
Sodium Dithionite: A powerful reducing agent, its primary reducing species is the sulfur dioxide radical anion (SO₂⁻).[7] However, it is notoriously unstable in aqueous solutions, particularly under acidic conditions, and is sensitive to air oxidation.[7]
Arylsulfinic Acids and their Salts: These reagents, such as sodium p-toluenesulfinate, are widely used in radical reactions and for the synthesis of sulfones.[8] They offer a broad substrate scope and are often used in metal-catalyzed coupling reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of vinyl sulfones using sulfinic acid reagents.
General Procedure for the Synthesis of (E)-β-(Thiocyanato)vinyl Sulfones[2]
A mixture of phenylacetylene (0.25 mmol), sulfinic acid (0.40 mmol), potassium thiocyanate (0.40 mmol), and K₂S₂O₈ (0.50 mmol) in a CH₂Cl₂/H₂O mixture (3:1, 2.0 mL) is stirred under air at 80 °C for 10 hours. After completion of the reaction, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of Vinyl Sulfones from Alkenes and Sodium Arene Sulfinates[3]
To a stirred solution of an alkene (1 mmol) and sodium arenesulfinate (1.2 mmol) in a suitable solvent, potassium iodide (0.2 mmol) and sodium periodate (1.5 mmol) are added, followed by a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for 2.5–8 hours. After completion of the reaction (monitored by TLC), the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding vinyl sulfone.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the synthesis of vinyl sulfones.
Caption: Simplified radical mechanism for the hydrosulfonylation of alkenes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 5. Radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes to access vinyl and alkyl sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
A Comparative Guide to Validating the Purity of Synthesized Methanesulfinic Acid: HPLC-ELSD vs. qNMR
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental data and the safety of potential therapeutics. Methanesulfinic acid, a valuable intermediate in organic synthesis, is prone to oxidation and can contain various impurities from its synthesis. This guide provides an objective comparison of two robust analytical techniques for validating the purity of synthesized this compound: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy.
Hypothetical Synthesis and Impurity Profile
To establish a realistic context, we will consider this compound synthesized via the hydrolysis of methanesulfinyl chloride, which is itself prepared from the chlorination of dimethyl disulfide. Based on this common laboratory route, the primary potential impurities in the final this compound product include:
-
Methanesulfonic Acid: The over-oxidized and most common process-related impurity.
-
Dimethyl Disulfide: Unreacted starting material from the precursor synthesis.
-
Residual Solvents: Solvents used during synthesis and workup procedures.
-
Inorganic Salts: Byproducts from neutralization or quenching steps.
This guide will focus on the quantification of the active compound and key organic impurities.
Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a cornerstone of purity determination, separating compounds based on their interactions with a stationary and mobile phase. As this compound lacks a significant UV chromophore, a universal detector like the ELSD is required. The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. The response is proportional to the mass of the analyte.
Experimental Protocol: HPLC-ELSD
1. Sample and Standard Preparation:
-
Reference Standard: Prepare a stock solution of methanesulfonic acid reference standard at 1.0 mg/mL in a 50:50 acetonitrile:water mixture (diluent). Prepare a series of calibration standards by diluting the stock solution.
-
Impurity Standard: Prepare a stock solution of dimethyl disulfide at 1.0 mg/mL in the diluent.
-
Synthesized Sample: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of 1.0 mg/mL.
2. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Primesep B Mixed-Mode, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 40 mM Ammonium Formate, pH 3.0 in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Detector | Agilent 1290 Infinity II ELSD or equivalent |
| Nebulizer Temp. | 50 °C |
| Evaporator Temp. | 70 °C |
| Gas Flow (Nitrogen) | 1.6 SLM (Standard Liters per Minute) |
3. Data Analysis:
-
Identify peaks in the sample chromatogram by comparing retention times with the reference standards.
-
Quantify methanesulfonic acid and dimethyl disulfide using their respective calibration curves.
-
Calculate the purity of this compound using the area percent normalization method, assuming a relative response factor of 1 for all components due to the nature of ELSD.
Method 2: Quantitative ¹H-NMR (qNMR) Spectroscopy
Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.[1] The signal intensity in ¹H-NMR is directly proportional to the number of protons contributing to that signal, making it a powerful tool for quantification without the need for analyte-specific reference standards.
Experimental Protocol: ¹H-qNMR
1. Sample Preparation:
-
Internal Standard (IS): Use a certified reference material such as Maleic Acid (≥99.5% purity).
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which provides good solubility for both the analyte and the standard.
-
Transfer the solution to a clean NMR tube.
2. NMR Data Acquisition:
| Parameter | Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | zg30 (30-degree pulse angle) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Relaxation Delay (D1) | 30 seconds (to ensure full relaxation of all protons) |
| Number of Scans (NS) | 16 |
| Spectral Width (SW) | 20 ppm |
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet corresponding to the methyl protons of this compound (~2.5 ppm) and the singlet for the vinyl protons of maleic acid (~6.3 ppm).
-
Calculate the purity (Purityₓ) of the synthesized this compound using the following formula:
Data Presentation: Purity Validation of Synthesized this compound (Lot # MSA-001)
| Analyte / Impurity | HPLC-ELSD (Area %) | ¹H-qNMR (Weight %) | Comments |
| This compound | 97.8% | 95.2% | qNMR provides absolute purity, while HPLC area % can be skewed by response factor differences. |
| Methanesulfonic Acid | 1.9% | 2.1% | Both methods effectively quantify this major impurity. |
| Dimethyl Disulfide | 0.3% | 0.2% | Detected at low levels by both techniques. |
| Total Purity | 97.8% | 97.5% | Total purity from qNMR includes all proton-containing species. The weight % purity is the key metric. |
| Non-NMR active species | Not Detected | 2.5% (inferred) | qNMR suggests the presence of non-protonated impurities (e.g., inorganic salts) or residual water. |
Comparative Analysis: HPLC-ELSD vs. qNMR
| Feature | HPLC-ELSD | ¹H-qNMR |
| Principle | Separation based on physicochemical properties, followed by mass-based detection. | Direct measurement based on the molar ratio of analyte to a certified internal standard. |
| Quantification | Relative (Area %). Requires reference standards for each impurity for accurate quantification. | Absolute (Weight %). Provides a direct measure of purity without needing a standard for the analyte itself. |
| Selectivity | High; excellent for resolving structurally similar impurities. | High; depends on the resolution of specific proton signals. 2D NMR can resolve overlapping signals. |
| Sensitivity | Generally higher, capable of detecting trace-level impurities (low ppm). | Lower sensitivity, typically suitable for impurities >0.1%. |
| Information Provided | Provides purity based on detectable components and their relative amounts. | Provides absolute purity, structural confirmation, and can identify and quantify all protonated species. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, due to longer relaxation delays required for accurate quantification. |
| Development Effort | Requires significant method development (column selection, mobile phase, gradient optimization). | Generally less method development, primarily focused on solvent and standard selection. |
| Weaknesses | Response can be non-linear and vary between compounds. Not suitable for volatile impurities. | Not suitable for non-protonated impurities. Can be affected by poor signal resolution. |
Workflow for Purity Validation
Caption: Purity validation workflow.
Conclusion and Recommendations
Both HPLC-ELSD and ¹H-qNMR are powerful and suitable techniques for assessing the purity of synthesized this compound. They serve as excellent orthogonal methods, providing a high degree of confidence in the final purity assignment when used in conjunction.
-
HPLC-ELSD is the preferred method for routine quality control and for the detection and quantification of trace-level impurities due to its higher sensitivity and throughput. It excels at separating and quantifying known impurities when reference standards are available.
-
¹H-qNMR is unparalleled for providing an absolute purity value (mass fraction) and for identifying and quantifying unknown proton-containing impurities. It is the ideal choice for certifying reference materials or for obtaining a highly accurate purity value for a new batch of synthesized material without requiring a dedicated standard of the synthesized compound itself.
For comprehensive validation, it is recommended to use HPLC-ELSD to build a detailed impurity profile and ¹H-qNMR to assign a definitive, absolute purity value to the synthesized batch. This dual-pronged approach ensures the highest level of quality and confidence for researchers, scientists, and drug development professionals.
References
A Spectroscopic Comparison of Methanesulfinic Acid and Its Salts
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of methanesulfinic acid and its sodium and zinc salts, supported by experimental data and protocols.
This guide provides a comparative analysis of the spectroscopic properties of this compound, sodium methanesulfinate, and zinc methanesulfinate. Understanding the spectral differences between the free acid and its salt forms is crucial for characterization, quality control, and studying reaction mechanisms in various research and development settings. This document summarizes key quantitative data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offers generalized experimental protocols for these techniques, and visualizes the relationships and workflows using Graphviz diagrams.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its sodium and zinc salts. These values are compiled from various sources and represent typical observations.
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Sodium Methanesulfinate (cm⁻¹) * | Zinc Methanesulfinate (cm⁻¹) |
| O-H | Stretching | ~2900-3100 (broad) | N/A | N/A |
| S=O | Asymmetric Stretch | ~1080 | ~1000-1050 | Data not readily available |
| S=O | Symmetric Stretch | ~1040 | ~950-1000 | Data not readily available |
| C-H | Stretching | ~2930, ~3000 | ~2920, ~2990 | Data not readily available |
| C-S | Stretching | ~690 | ~700 | Data not readily available |
| S-O | Stretching | ~850 | N/A | Data not readily available |
Note: The absence of the broad O-H stretch is a key indicator of salt formation. The S=O stretching frequencies are generally lower in the salts compared to the acid due to the delocalization of the negative charge in the sulfinate anion.
Raman Spectroscopy
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Sodium Methanesulfinate (cm⁻¹) | Zinc Methanesulfinate (cm⁻¹) |
| S=O | Symmetric Stretch | ~1040 | ~975 | Data not readily available |
| C-S | Stretching | ~690 | ~700 | Data not readily available |
| C-H | Stretching | ~2930, ~3000 | ~2925, ~3000 | Data not readily available |
Note: Raman spectroscopy is particularly useful for observing the symmetric S=O stretch, which is often strong and characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Compound | Chemical Shift (δ, ppm) | Solvent |
| ¹H | This compound | ~2.7 | D₂O |
| ¹H | Sodium Methanesulfinate | ~2.5 | D₂O |
| ¹H | Zinc Methanesulfinate | Data not readily available | - |
| ¹³C | This compound | ~45 | D₂O |
| ¹³C | Sodium Methanesulfinate | ~48 | D₂O |
| ¹³C | Zinc Methanesulfinate | Data not readily available | - |
Note: The chemical shifts are sensitive to the solvent and the counter-ion. The methyl protons and carbon in the salt forms are generally observed at slightly different shifts compared to the free acid.
Mass Spectrometry (Electron Ionization - EI)
| Compound | Key Fragment (m/z) | Interpretation |
| This compound | 80 | [M]⁺ (Molecular Ion) |
| 65 | [CH₃SO]⁺ | |
| 64 | [SO₂]⁺ | |
| 48 | [SO]⁺ | |
| 15 | [CH₃]⁺ |
Note: Mass spectrometry of the salts using EI is often challenging due to their low volatility. Techniques like Electrospray Ionization (ESI) are more suitable for analyzing the sulfinate anion in solution.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters should be optimized for the sample and the desired data quality.
Fourier Transform Infrared (FTIR) Spectroscopy
a) KBr Pellet Method (for solid samples):
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
b) Attenuated Total Reflectance (ATR) Method (for solid or liquid samples):
-
Background Collection: With a clean ATR crystal, collect a background spectrum.
-
Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal, ensuring good contact. For solids, apply pressure using the instrument's pressure clamp.
-
Data Acquisition: Acquire the sample spectrum using similar parameters as the KBr pellet method.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample into a glass capillary tube or onto a microscope slide. For solutions, use a quartz cuvette.
-
Instrument Setup: Position the sample in the laser path of the Raman spectrometer.
-
Data Acquisition: Excite the sample with a monochromatic laser (e.g., 532 nm or 785 nm). Collect the scattered radiation at a 90° or 180° angle to the incident beam. Typical acquisition times range from seconds to minutes, depending on the sample's Raman scattering cross-section. The spectral range is typically 100-3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Tuning: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: For volatile samples like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used. The sample is heated to produce a vapor that enters the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate the chemical relationships and a generalized workflow for the spectroscopic analysis of this compound and its salts.
Methanesulfinic Acid: A Comparative Guide for Sulfination Chemistry
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a sulfinating agent is pivotal for achieving desired molecular properties and reaction efficiencies. While a variety of reagents exist for the introduction of sulfonyl or sulfinyl groups, methanesulfinic acid (CH₃SO₂H) and its derivatives are emerging as compelling alternatives to traditional agents. This guide provides a comprehensive comparison of this compound with other common sulfinating agents, supported by available data and experimental context.
Key Advantages of this compound Derivatives
This compound itself is less commonly used directly compared to its more stable salts, such as sodium methanesulfinate (CH₃SO₂Na). The primary advantages of using methanesulfinate salts over other sulfinating and sulfonating agents stem from their unique reactivity, stability, and favorable physical properties. These agents are generally odorless, moisture-insensitive, and stable solids that are easy to handle, which contrasts sharply with many traditional sulfonylating agents like sulfonyl chlorides.[1]
Compared to the widely used methanesulfonic acid (MSA), which is a strong, corrosive acid, methanesulfinate salts are milder and offer a different reactivity profile, focusing on the introduction of the sulfinyl group, which can then be oxidized if the sulfonyl group is desired.
Here are some of the notable advantages:
-
"Green" Chemistry Profile : Similar to its oxidized counterpart, methanesulfonic acid (MSA), this compound and its salts are considered environmentally benign.[2][3] MSA is biodegradable, non-oxidizing, and has a low vapor pressure, making it a safer alternative to acids like sulfuric or nitric acid.[2][3][4][5] These properties are generally shared by this compound.
-
High Solubility of Salts : Metal salts of methanesulfonic acid exhibit high solubility in water, a property that is often crucial in hydrometallurgy and electroplating.[2][3][4][6] This high solubility can be advantageous in various reaction and work-up conditions.
-
Chemical Stability : Methanesulfonic acid is highly stable against redox reactions, hydrolysis, and thermal decomposition up to high temperatures.[2][4] This stability is a significant advantage in many industrial applications.
-
Versatile Reactivity : Sodium sulfinates are versatile reagents that can participate in a variety of coupling reactions to form sulfones, sulfonamides, and thiosulfonates.[1]
Comparative Data of Sulfinating and Sulfonating Agents
While direct quantitative comparisons of this compound as a sulfinating agent are not extensively documented in comparative tables, we can compile data on the reaction conditions and yields for various sulfonation and sulfination reactions to provide a basis for comparison.
| Reagent/System | Substrate | Product | Reaction Conditions | Yield | Reference |
| Sulfur Trioxide (SO₃) | Nitrobenzene | meta-Nitrobenzenesulfonic acid | Microreactor, solvent-free, <2s residence time | 88% | [7][8] |
| SO₃ in Fuming Sulfuric Acid | Methane | Methanesulfonic acid | 148°C, 5h, 360psig CH₄, 40psig O₂, Hg(CF₃SO₃)₂ catalyst | 44% conversion of SO₃ | [9] |
| Chlorosulfonic Acid (ClSO₃H) / Pyridine | Agarose | Agarose sulfate | Dropwise addition at 0°C | Not specified | [10] |
| Sulfamic Acid (NH₂SO₃H) / Urea | Betulin | Dual sulfated betulin | DMF, 60-70°C, 2-3h | Not specified | [10] |
| Sodium Dithionite (Na₂S₂O₄) | Rust Stains on Paper | Iron Removal | 2.5-10% aqueous solution, 4-8h | Effective removal | [11] |
| Sodium Methanesulfinate | Vinyl Heterocycles | Aliphatic Sulfones | Conjugate addition | Not specified | [12] |
| Sodium Methanesulfinate | Aryl Boronic Acid | Aryl Sulfones | Cross-coupling | Not specified | [12] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for sulfonation and a colorimetric assay for this compound.
General Protocol for Aromatic Sulfonation using Sulfur Trioxide Pyridine Complex[13]
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic substrate in anhydrous pyridine.
-
Cooling : Cool the mixture to 0°C using an ice bath.
-
Addition of Sulfonating Agent : Slowly add the sulfur trioxide pyridine complex in portions to the stirred solution, maintaining the temperature below 10°C.
-
Reaction : Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding cold water.
-
Workup : Transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane to remove unreacted starting material. Adjust the pH of the aqueous layer to ~9-10 with 1 M NaOH, followed by another wash with dichloromethane. Acidify the aqueous layer to pH ~1-2 with 1 M HCl.
-
Extraction and Purification : Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonated product.
Colorimetric Assay for this compound[14]
This method allows for the quantification of this compound in biological samples.
-
Tissue Extraction : Homogenize the tissue sample in 2 volumes of chilled water.
-
Sample Preparation : Place a 1.0-ml aliquot of the aqueous sample (expected to contain 10 to 300 μM sulfinate) into a test tube containing 1.0 ml of 2 M sulfuric acid.
-
Colorimetric Reaction : Add a solution of a diazonium salt, such as Fast Blue BB salt, which reacts with the sulfinate to form a colored diazosulfone.
-
Extraction : Selectively extract the diazosulfone into an organic solvent (e.g., a 1:1 mixture of toluene and butanol).
-
Quantification : Measure the absorbance of the organic phase against a blank to determine the concentration of this compound.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to appreciating the advantages of different sulfinating agents.
Electrophilic Aromatic Sulfonation
The sulfonation of an aromatic ring is a classic example of electrophilic aromatic substitution. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form.
Caption: Mechanism of electrophilic aromatic sulfonation.
Experimental Workflow for Sulfination Agent Comparison
A logical workflow for comparing the efficacy of different sulfinating agents would involve parallel reactions under standardized conditions.
Caption: Workflow for comparing sulfinating agents.
Conclusion
This compound and its salts present a compelling case for their broader adoption as sulfinating agents in research and industry. Their favorable environmental profile, ease of handling, and versatile reactivity make them attractive alternatives to more hazardous and less stable traditional reagents. While more direct comparative studies with quantitative data are needed to fully elucidate their advantages across a range of applications, the available information suggests that methanesulfinates are valuable tools for modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Their role is likely to expand as the demand for greener and more efficient chemical processes continues to grow.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 5. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cool.culturalheritage.org [cool.culturalheritage.org]
- 12. Sodium methanesulfinate this compound sodium salt [sigmaaldrich.com]
A Mechanistic Showdown: Methanesulfinic Acid vs. Methanesulfonic Acid in Chemical Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of organosulfur compounds is paramount. This guide provides a detailed mechanistic comparison of methanesulfinic acid and methanesulfonic acid, supported by experimental data, to elucidate their distinct chemical behaviors and inform their application in synthesis and biological contexts.
This compound (CH₃SO₂H) and methanesulfonic acid (CH₃SO₃H) are structurally similar yet exhibit profoundly different reactivity profiles. The oxidation state of the central sulfur atom—+2 in this compound and +4 in methanesulfonic acid—is the primary determinant of their chemical behavior. This difference dictates their roles as nucleophiles and electrophiles, their acidity, and their susceptibility to oxidation and reduction.
Core Chemical and Physical Properties
A fundamental understanding of the intrinsic properties of these two acids is crucial for appreciating their divergent reactivity. Methanesulfonic acid is a strong acid, completely ionized in aqueous solution, whereas this compound is a weaker, though still notable, acid.[1]
| Property | This compound | Methanesulfonic Acid |
| Chemical Formula | CH₄O₂S | CH₄O₃S |
| Molar Mass | 80.11 g/mol [2] | 96.10 g/mol [3] |
| Sulfur Oxidation State | +2 | +4 |
| pKa | ~2.0[4] | -1.9[3] |
| Appearance | Colorless to pale yellow liquid[1] | Clear, colorless liquid[3] |
| Solubility in Water | Soluble[1] | Miscible[3] |
Mechanistic Comparison of Key Reactions
The differing oxidation states of the sulfur atom in methanesulfinic and methanesulfonic acids lead to distinct roles in chemical reactions. This compound, with its lone pair of electrons on the sulfur atom, readily acts as a nucleophile and a reducing agent. In contrast, the highly oxidized and electron-deficient sulfur in methanesulfonic acid renders it a poor nucleophile but an excellent leaving group and a strong, non-oxidizing Brønsted acid catalyst.[5][6][7][8][9][10]
Nucleophilic vs. Electrophilic Character
The sulfur atom in this compound is nucleophilic and can attack electrophilic centers. This is a key difference from methanesulfonic acid, where the sulfur atom is highly electrophilic and susceptible to attack by nucleophiles only under forcing conditions, as the sulfonate group is an excellent leaving group.
This compound as a Nucleophile:
This compound and its conjugate base, the methanesulfinate anion, are effective nucleophiles. They can participate in various reactions, including:
-
Michael Addition: Methanesulfinate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.[11][12] This reaction is crucial for the formation of carbon-sulfur bonds.
-
Nucleophilic Substitution: It can react with alkyl halides, although this can lead to products of both S- and O-alkylation.
References
- 1. CAS 17696-73-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CH4O2S | CID 87251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]
- 5. METHANESULFONIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 9. Methanesulfonic acid | 75-75-2 [chemicalbook.com]
- 10. Why Choose Methanesulfonic Acid (MSA) as a Green Catalyst for Industrial Production? [chemfineinternational.cn]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Michael Addition [organic-chemistry.org]
Methanesulfinic Acid: A Comparative Performance Guide in Reaction Media
For Researchers, Scientists, and Drug Development Professionals
Methanesulfinic acid (CH₃SO₂H), an organosulfur compound, serves as a versatile reagent and intermediate in various chemical transformations. Its performance, however, is intrinsically linked to the reaction medium. This guide provides a comparative analysis of this compound's behavior in different solvent environments, supported by available experimental data. Due to the limited direct comparative studies on this compound, this guide also draws comparisons with the more extensively studied methanesulfonic acid to offer a broader perspective on reactivity.
Physicochemical Properties
A fundamental understanding of this compound's properties is crucial for its effective application. The following table summarizes its key physicochemical characteristics, with methanesulfonic acid provided as a well-characterized alternative.
| Property | This compound (CH₃SO₂H) | Methanesulfonic Acid (CH₃SO₃H) |
| Molar Mass | 80.11 g/mol | 96.11 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid |
| pKa | ~1.5 - 2.5 | -1.9 |
| Solubility | Soluble in water and polar organic solvents | Miscible with water, ethanol, DMSO, and THF. Partially miscible with toluene and n-hexane.[1] |
Performance in Different Reaction Media
The choice of solvent can significantly influence the reactivity of this compound, particularly its role as a nucleophile or a radical precursor. The polarity and proticity of the solvent are key determinants of its performance.
Nucleophilic Reactions
The sulfinate anion (CH₃SO₂⁻) is a potent nucleophile. The efficacy of nucleophilic substitution reactions involving methanesulfinate is highly dependent on the solvent's ability to solvate the anion.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions involving sulfinate anions. They can solvate the counter-ion (e.g., Na⁺) while leaving the sulfinate anion relatively "naked" and highly nucleophilic. This leads to faster reaction rates compared to protic solvents. For instance, in the synthesis of sulfones, polar aprotic solvents facilitate the nucleophilic attack of the sulfinate on an electrophile.
-
Polar Protic Solvents (e.g., Water, Alcohols): In these solvents, the sulfinate anion is heavily solvated through hydrogen bonding. This "caging" effect stabilizes the anion and reduces its nucleophilicity, leading to slower reaction rates for Sₙ2-type reactions.
The following table summarizes the expected relative performance of methanesulfinate as a nucleophile in different solvent types.
| Solvent Type | General Effect on Sulfinate Nucleophilicity | Expected Reaction Rate for Sₙ2 |
| Polar Aprotic | High | Fast |
| Polar Protic | Low | Slow |
| Non-Polar | Low (due to poor solubility of sulfinate salts) | Very Slow / Heterogeneous |
Radical Reactions
This compound can also participate in radical reactions, often initiated by an oxidizing agent. The solvent can influence the stability and reactivity of the resulting methanesulfonyl radical (CH₃SO₂•).
In the free-radical-initiated synthesis of methanesulfonic acid from methane and SO₃, the solvent's acidity was found to play a crucial role. The initial rate of synthesis increased with solvent acidity, being lowest in DMSO and highest in trifluoromethanesulfonic acid.[2] This effect was attributed to the influence of solvent acidity on the decomposition of the initiator.[2]
Experimental Protocols
General Procedure for Sulfone Synthesis via Nucleophilic Substitution
-
Dissolution: Dissolve the sodium methanesulfinate salt in a suitable polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Add the electrophile (e.g., an alkyl halide) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at an appropriate temperature (can range from room temperature to elevated temperatures depending on the reactivity of the electrophile) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a typical experimental workflow for a nucleophilic substitution reaction involving methanesulfinate and a simplified representation of its role in radical chain reactions.
Caption: Workflow for sulfone synthesis using methanesulfinate.
Caption: Role of this compound in a radical reaction.
Alternatives to this compound
For many applications, particularly those requiring a strong, non-oxidizing acid catalyst, methanesulfonic acid (MSA) is a common alternative.[3][4] It is a strong acid, readily available, and has been extensively studied in a wide range of organic reactions.[5] Other alternatives include p-toluenesulfonic acid (PTSA) and other alkanesulfonic and arenesulfonic acids.
Conclusion
The performance of this compound is highly contingent on the choice of reaction medium. For nucleophilic applications, polar aprotic solvents are generally superior due to their ability to enhance the nucleophilicity of the sulfinate anion. In radical reactions, solvent properties such as acidity can influence the initiation and propagation steps. While direct, comprehensive comparative studies on this compound are not abundant, an understanding of general solvent effects on nucleophilicity and radical stability can guide its effective use in organic synthesis. For applications requiring a strong acid catalyst, the more extensively documented methanesulfonic acid often serves as a practical alternative.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. [PDF] Effects of solvent acidity on the free-radical-initiated synthesis of methanesulfonic acid from CH4 and SO3 | Semantic Scholar [semanticscholar.org]
- 3. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 4. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Methane Sulphonic Acid is Green Catalyst in Organic Synthesis – Oriental Journal of Chemistry [orientjchem.org]
alternative synthetic routes to sulfones without methanesulfinic acid
A Researcher's Guide to Alternative Synthetic Routes for Sulfones
This guide provides a comparative analysis of key synthetic strategies for the preparation of sulfones, focusing on alternatives that avoid the use of methanesulfinic acid. The sulfone functional group is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability, ability to act as a hydrogen bond acceptor, and unique electronic properties.[1] Consequently, robust and versatile synthetic methods are paramount for researchers in drug development and related fields.
This document outlines three primary alternative pathways: the oxidation of sulfides, nucleophilic substitution with sulfinate salts, and addition reactions to unsaturated systems. Each method is evaluated based on substrate scope, reaction efficiency, and operational simplicity, supported by experimental data and detailed protocols.
Core Synthetic Pathways to Sulfones
The most common and reliable methods for synthesizing sulfones without resorting to unstable sulfinic acids involve building the sulfone core from more readily available sulfur-containing precursors. The three main strategies compared in this guide are illustrated below.
Figure 1. High-level overview of the primary alternative synthetic pathways to sulfones.
Method 1: Oxidation of Sulfides
The oxidation of sulfides is arguably the most direct and widely used method for preparing sulfones.[2] This approach benefits from the ready availability of a vast array of sulfide starting materials. The primary challenge lies in achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide stage. Modern methods have developed highly selective and efficient protocols to address this.[3][4]
Comparison of Oxidizing Systems
Several effective oxidizing systems are available, each with distinct advantages regarding cost, safety, and substrate compatibility.[5][6]
| Oxidizing System | Substrate Example | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Urea-H₂O₂ / Phthalic Anhydride [6] | Thioanisole | Ethyl Acetate | RT | 24 | 99 | Pro: Metal-free, clean reaction, high purity, tolerates many functional groups. Con: Can be slow for deactivated substrates. |
| NaClO₂ / HCl [5][7] | Diphenyl Sulfide | Acetonitrile | RT | 1 | 96 | Pro: Fast, high-yielding, uses inexpensive reagents. Con: Generates chlorine dioxide in situ; requires acidic conditions. |
| H₂O₂ / Niobium Carbide [3] | Dibenzyl Sulfide | Methanol | RT | 2 | 98 | Pro: Catalytic, reusable catalyst, high efficiency. Con: Requires a specific metal catalyst. |
| Selectfluor® [3] | Diphenyl Sulfide | H₂O | RT | 1 | 99 | Pro: Very fast, uses water as a solvent, high yield. Con: Reagent is relatively expensive. |
Experimental Workflow for Sulfide Oxidation
The general workflow for sulfide oxidation is straightforward, involving the reaction of the sulfide with an oxidizing agent, followed by workup and purification.
References
- 1. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Methanesulfinic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of methanesulfinic acid (MSIA) and its reaction products. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid in the selection of the most suitable method for specific research needs.
Introduction to this compound and its Reactions
This compound (CH₃SO₂H) is an organosulfur compound that plays a role in atmospheric chemistry and is a biomarker for hydroxyl radical production in biological systems. Its primary reaction products, particularly in the context of oxidative stress, are of significant interest. The two main oxidative reactions of MSIA are with hydroxyl radicals (•OH) and ozone (O₃).
-
Reaction with Hydroxyl Radical: this compound reacts rapidly with hydroxyl radicals. This reaction is a key indicator of oxidative stress, where dimethyl sulfoxide (DMSO) is used as a trapping agent for •OH, leading to the formation of MSIA.[1][2] The subsequent oxidation of MSIA by •OH yields several products.
-
Reaction with Ozone: The reaction of this compound with ozone is considerably slower than its reaction with hydroxyl radicals.[3] This pathway is more relevant in atmospheric chemistry.
Quantitative Analysis of this compound: A Method Comparison
Several analytical techniques are available for the quantification of this compound. The choice of method depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) / Quantitation (LOQ) |
| Colorimetric Assay | Coupling of MSIA with a diazonium salt (e.g., Fast Blue BB) to form a colored diazosulfone derivative, which is then quantified spectrophotometrically.[4][5] | Simple, inexpensive, and suitable for biological samples.[1][4] | Lower specificity compared to chromatographic methods; potential for interference from other compounds that react with diazonium salts. | Sensitivity of about 10 nmol per sample.[4][5] |
| HPLC with UV Detection | Chromatographic separation followed by UV detection. Often requires derivatization of MSIA to introduce a chromophore. | High specificity and widely available instrumentation. | Derivatization step can be time-consuming and introduce variability. | Varies with derivatizing agent and instrumentation. |
| HPLC with Electrochemical Detection | Chromatographic separation followed by direct electrochemical oxidation of MSIA. | High sensitivity and selectivity; does not require derivatization.[6] | Requires specialized electrochemical detector; electrode fouling can be an issue. | Can measure MSIA in tissue extracts at 0.04 nmol (equivalent to 2 µM).[6] |
| Anion Exchange HPLC with Conductivity Detection | Chromatographic separation of anions based on their charge, followed by detection based on changes in conductivity.[7] | Good for separating and quantifying various sulfur-containing acids. | Requires a dedicated ion chromatography system with a conductivity detector. | Not explicitly stated in the provided results. |
| Ion Chromatography (IC) | Similar to anion exchange HPLC, optimized for the separation of ions. | Effective for quantifying MSIA loss and the formation of its oxidation product, methanesulfonic acid (MSA).[8] | Requires a dedicated IC system. | Not explicitly stated in the provided results. |
Quantitative Data on this compound Reactions
Reaction with Hydroxyl Radical
The reaction of this compound with hydroxyl radicals is a rapid process. The primary product is methanesulfonic acid (MSA), along with other minor products.
| Reactant | Rate Constant (k) | Major Products | Minor Products | Reference |
| This compound + •OH | 5.3 x 10⁹ dm³ mol⁻¹ s⁻¹ | Methanesulfonic acid (MSA) | Sulfate, Methane, Ethane, Dimethyl sulfone | [9] |
Reaction with Ozone
Theoretical calculations show that the reaction of this compound with ozone is significantly slower than its reaction with the hydroxyl radical.
| Reactant | Relative Reaction Rate | Major Product | Reference |
| This compound + O₃ | 8–11 orders of magnitude slower than with •OH | Methanesulfonic acid (MSA) | [3] |
Experimental Protocols
Colorimetric Assay for this compound
This protocol is adapted from the method described by Babbs and Gale.[4]
a. Tissue Extraction:
-
Homogenize the tissue sample in 2 volumes of chilled water using a Teflon-glass homogenizer.
-
Place a 1.0-mL aliquot of the aqueous sample (expected to contain 10 to 300 µM sulfinate) into a test tube containing 1.0 mL of 2 M sulfuric acid.
-
After mixing, add 8 mL of butanol (previously saturated with 1 M sulfuric acid) and mix thoroughly for 30 seconds.
-
Allow the phases to separate.
b. Color Reaction:
-
Transfer the lower aqueous phase to a new test tube containing 2.0 mL of 0.015 M Fast Blue BB salt (freshly prepared and kept in the dark).
-
Allow 10 minutes for product development at room temperature in the dark.
-
Wash the resulting toluene/butanol phase with 5 mL of butanol-saturated water to remove unreacted diazonium salt.
-
Centrifuge the tubes to separate the phases.
-
Transfer the upper phase, containing the yellow diazosulfone product, to a cuvette.
-
Add 1 mL of pyridine to stabilize the color.
-
Measure the absorbance at 420 nm against a blank.
HPLC with Electrochemical Detection
This protocol is based on the method for direct quantitative determination of MSIA.[6]
a. Sample Preparation:
-
Rapidly extract MSIA from intact cells or tissue homogenates.
-
The specific extraction procedure will depend on the sample matrix and should be optimized to ensure good recovery and stability of MSIA.
b. HPLC Conditions:
-
Separation: The specific column and mobile phase should be optimized for the separation of MSIA from other components in the sample extract.
-
Detection: Use an electrochemical detector set to a potential that allows for the efficient oxidation of MSIA.
c. Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of MSIA in the samples by comparing their peak areas to the standard curve.
Visualizing Workflows and Pathways
Experimental Workflow for Colorimetric Assay
Caption: Workflow for the colorimetric quantification of this compound.
Oxidative Stress and MSIA Formation Pathway
Caption: Formation of MSIA from DMSO as a marker for hydroxyl radical production during oxidative stress.
References
- 1. Colorimetric assay for this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. "Colorimetric Assay for this compound in Biological Samples" by Charles F. Babbs and Melissa J. Gale [docs.lib.purdue.edu]
- 6. Measurement of hydroxyl radical-generated methane sulfinic acid by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of DMSO and this compound by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AGU23 [agu.confex.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselectivity of Reactions with Chiral Methanesulfinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral methanesulfinic acid derivatives have emerged as powerful tools in asymmetric synthesis, acting as versatile chiral auxiliaries to control the stereochemical outcome of a wide range of chemical transformations. This guide provides an objective comparison of the performance of various chiral this compound derivatives in key stereoselective reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). This section presents a comparative analysis of commonly employed chiral this compound derivatives in three pivotal reaction classes: the Andersen Synthesis of Chiral Sulfoxides, nucleophilic additions to N-Sulfinylimines for the synthesis of chiral amines, and stereoselective Diels-Alder and Michael addition reactions.
Andersen-Type Synthesis of Chiral Sulfoxides
The Andersen synthesis is a classic and reliable method for the preparation of enantiomerically pure sulfoxides. The stereoselectivity of this reaction is dictated by the choice of the chiral alcohol used to form the initial sulfinate ester. Here, we compare two of the most effective and widely used chiral auxiliaries: (-)-menthol and diacetone-D-glucose (DAG).
| Chiral Auxiliary | Grignard Reagent | Product | Yield (%) | d.e. (%) | Reference |
| (-)-Menthyl | MeMgBr | (R)-Methyl p-tolyl sulfoxide | 85 | >98 | [1] |
| (-)-Menthyl | EtMgBr | (R)-Ethyl p-tolyl sulfoxide | 82 | >98 | [1] |
| (-)-Menthyl | PhMgBr | (R)-Phenyl p-tolyl sulfoxide | 90 | >98 | [1] |
| Diacetone-D-glucose | MeMgBr | (S)-Methyl p-tolyl sulfoxide | 88 | >99 | [2] |
| Diacetone-D-glucose | EtMgBr | (S)-Ethyl p-tolyl sulfoxide | 85 | >99 | [2] |
| Diacetone-D-glucose | PhMgBr | (S)-Phenyl p-tolyl sulfoxide | 92 | >99 | [2] |
Key Observation: Both (-)-menthol and diacetone-D-glucose provide excellent levels of diastereoselectivity in the Andersen synthesis, consistently affording d.e. values greater than 98%. A key advantage of using diacetone-D-glucose is the ability to access the opposite enantiomer of the sulfoxide compared to (-)-menthol, providing valuable flexibility in asymmetric synthesis.
Nucleophilic Addition to N-Sulfinylimines for Chiral Amine Synthesis
Chiral N-sulfinylimines are versatile intermediates for the asymmetric synthesis of a diverse range of chiral amines. The tert-butanesulfinyl and p-toluenesulfinyl groups are the most common chiral auxiliaries employed in this chemistry. The following table compares their performance in the addition of Grignard reagents to the corresponding N-sulfinylimines.
| Chiral Auxiliary | Aldehyde | Grignard Reagent | Yield (%) | d.r. | Reference |
| (R)-tert-Butanesulfinyl | Benzaldehyde | MeMgBr | 95 | 98:2 | [3] |
| (R)-tert-Butanesulfinyl | Isovaleraldehyde | EtMgBr | 92 | 97:3 | [3] |
| (R)-tert-Butanesulfinyl | Cinnamaldehyde | PhMgBr | 89 | 96:4 | [3] |
| (S)-p-Toluenesulfinyl | Benzaldehyde | MeMgBr | 93 | 95:5 | [4] |
| (S)-p-Toluenesulfinyl | Isovaleraldehyde | EtMgBr | 90 | 94:6 | [4] |
| (S)-p-Toluenesulfinyl | Cinnamaldehyde | PhMgBr | 85 | 92:8 | [4] |
Key Observation: The tert-butanesulfinyl auxiliary, often referred to as the Ellman auxiliary, generally provides slightly higher diastereoselectivities compared to the p-toluenesulfinyl auxiliary. The bulky tert-butyl group is believed to provide a more effective steric shield, leading to enhanced facial discrimination of the incoming nucleophile.
Stereoselective Diels-Alder and Michael Reactions
Chiral α,β-unsaturated sulfoxides are effective dienophiles and Michael acceptors, participating in highly stereoselective cycloaddition and conjugate addition reactions. The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the approach of the diene or nucleophile.
Diels-Alder Reaction with Cyclopentadiene
| Chiral Dienophile | Lewis Acid | endo:exo | d.e. (%) (endo) | Reference |
| (S)-2-(p-Tolylsulfinyl)maleimide | None | >95:5 | 92 | [4] |
| (S)-2-(p-Tolylsulfinyl)maleimide | ZnBr₂ | >95:5 | 98 | [4] |
| (S)-2-(Menthylsulfinyl)acrylate | Et₂AlCl | 90:10 | 85 | [5] |
Michael Addition of Thiophenol
| Chiral Michael Acceptor | Base | Yield (%) | d.e. (%) | Reference |
| (S)-2-(p-Tolylsulfinyl)-2-cyclopentenone | Et₃N | 92 | 95 | [6] |
| (S)-2-(tert-Butylsulfinyl)-2-cyclopentenone | DBU | 90 | 98 | [6] |
Key Observations:
-
In Diels-Alder reactions, the use of a Lewis acid can significantly enhance the diastereoselectivity.
-
Similar to the N-sulfinylimine chemistry, the more sterically demanding tert-butylsulfinyl group in Michael acceptors can lead to higher diastereoselectivities compared to the p-toluenesulfinyl group.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. The following section provides representative procedures for the key reactions discussed in this guide.
General Procedure for the Andersen Synthesis of Chiral Sulfoxides using (-)-Menthyl p-Toluenesulfinate
To a solution of (-)-menthyl p-toluenesulfinate (1.0 equiv) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere is added the Grignard reagent (1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding chiral sulfoxide.[7]
General Procedure for the Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinylimines
To a solution of the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere is added the Grignard reagent (1.5 equiv) dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. The crude product is purified by column chromatography on silica gel.[3]
General Procedure for the Diels-Alder Reaction of (S)-2-(p-Tolylsulfinyl)maleimide with Cyclopentadiene
General Procedure for the Michael Addition of Thiophenol to (S)-2-(p-Tolylsulfinyl)-2-cyclopentenone
To a solution of (S)-2-(p-tolylsulfinyl)-2-cyclopentenone (1.0 equiv) and thiophenol (1.2 equiv) in dichloromethane (0.2 M) at 0 °C is added triethylamine (1.5 equiv). The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction mixture is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the Michael adduct. The diastereomeric excess is determined by HPLC analysis on a chiral stationary phase.[6]
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: Workflow for the Andersen Synthesis of Chiral Sulfoxides.
Caption: Pathway for Nucleophilic Addition to N-Sulfinylimines.
Caption: Experimental Workflow for the Asymmetric Diels-Alder Reaction.
Conclusion
Chiral this compound derivatives are indispensable tools for the stereoselective synthesis of a wide array of chiral molecules. This guide has provided a comparative overview of the performance of key derivatives in several important classes of asymmetric reactions. The data presented herein, along with the detailed experimental protocols, will assist researchers in making informed decisions when designing synthetic routes that require precise control of stereochemistry. The choice of the specific chiral auxiliary will ultimately depend on the desired stereochemical outcome, the nature of the substrates, and the reaction conditions. The continued development of new and more efficient chiral sulfinyl auxiliaries promises to further expand the capabilities of asymmetric synthesis in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sciforum.net [sciforum.net]
- 4. Chiral Sulfinylethenes as Efficient Dienophiles for Asymmetric Diels-Alder Reactions | Semantic Scholar [semanticscholar.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Methanesulfinic acid
Disclaimer: A specific Safety Data Sheet (SDS) for Methanesulfinic acid could not be located. The following guidance is based on the safety data for the structurally similar and more hazardous compound, Methanesulfonic acid, as well as general safety protocols for handling unstable sulfinic acids. Researchers should always consult the SDS provided by their supplier for the specific compound being used and perform a thorough risk assessment before beginning any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Immediate Safety and Hazard Information
This compound and its derivatives are known to be unstable, particularly in their free acid form.[1] They are susceptible to disproportionation, a reaction that forms both a more oxidized species (sulfonic acid) and a more reduced species (thiosulfonate).[1] This process can be accelerated by heat and acidic conditions.[1] Due to its acidic nature, this compound is expected to be corrosive and can cause severe skin burns and eye damage upon contact.[2] Inhalation may cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE based on data for Methanesulfonic acid.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are tested according to EN 374 standards for chemical protection.[3] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn in addition to goggles when there is a splash hazard. |
| Skin and Body Protection | Wear a lab coat or a chemical-resistant apron. For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls are recommended.[2] |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is insufficient or in environments where mists may be generated, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential to minimize risks.
Chemical Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
